2-(4-Fluoro-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 | |
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-35-4 | |
| Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(4-Fluoro-1H-indol-1-yl)acetic acid (CAS 1313712-35-4) - A Compound Awaiting Exploration
Despite a comprehensive search of scientific literature and patent databases, detailed technical information regarding the synthesis, biological activity, and experimental protocols for 2-(4-Fluoro-1H-indol-1-yl)acetic acid (CAS number 1313712-35-4) is not publicly available at this time. This document aims to provide a foundational understanding of this molecule based on its chemical structure and the known properties of related compounds, while clearly acknowledging the absence of specific data for the compound of interest.
Compound Identification and Properties
This compound is a synthetic organic compound. Its basic chemical and physical properties, as aggregated from various chemical supplier databases, are summarized below.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 1313712-35-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][4] |
| Molecular Weight | 193.18 g/mol | [1] |
| Appearance | Typically a powder | [3] |
| Purity | Typically offered at ≥95% or ≥97% | [1] |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)O)C(=C1)F | [4] |
| InChI | InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | [4] |
Structural Context and Potential Areas of Research
The core structure of this compound features an indole ring system, which is a prominent scaffold in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 4-position and an acetic acid moiety at the 1-position of the indole ring suggests potential for various biological activities.
Workflow for Investigating a Novel Indole Acetic Acid Derivative
The following diagram illustrates a general workflow that researchers could employ to investigate a novel compound like this compound.
Caption: General research workflow for novel compounds.
Indole acetic acid derivatives have been explored for a wide range of therapeutic applications. Based on the activities of structurally related molecules, potential research avenues for this compound could include:
-
Anti-inflammatory Activity: Many indole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Anticancer Activity: The indole scaffold is present in numerous anticancer agents that act through various mechanisms, including microtubule disruption and kinase inhibition.
-
Antiviral and Antibacterial Activity: Indole-based compounds have shown promise as antimicrobial agents.[6]
-
Neurological Applications: Due to their structural similarity to neurotransmitters like serotonin, indole derivatives are often investigated for their effects on the central nervous system.
Synthesis and Experimental Protocols
Currently, there are no published, detailed experimental protocols for the synthesis of this compound. A potential synthetic route could involve the N-alkylation of 4-fluoro-1H-indole with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.
Hypothetical Synthetic Pathway
The following diagram illustrates a plausible, though unverified, synthetic approach.
References
- 1. Synthonix, Inc > 1313712-35-4 | this compound [synthonix.com]
- 2. 1313712-35-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CasNo.1313712-35-4 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 1313712-35-4 [m.chemicalbook.com]
- 6. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its potential biological activities through relevant signaling pathways, and presents a plausible experimental workflow for its synthesis.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are presented in the following tables. It is important to note that while some data is derived from experimental sources, other values are computationally predicted due to the limited availability of published experimental results for this specific molecule.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1313712-35-4 | [1][2] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][3] |
| Molecular Weight | 193.17 g/mol | [3] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Storage Conditions | Sealed in dry, Room Temperature | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 42.2 Ų | [2] |
| Complexity | 234 | [2] |
Experimental Protocols
While specific, published experimental protocols for the determination of the physicochemical properties of this compound are scarce, standard methodologies used for similar indole acetic acid derivatives are applicable.
General Protocol for Purity Determination by HPLC: A High-Performance Liquid Chromatography (HPLC) method can be employed to determine the purity of the compound.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum. For a structurally similar compound, 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetic acid, the λmax is 222 nm[5].
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Potential Biological Activity and Signaling Pathways
The indole acetic acid scaffold is present in numerous biologically active molecules. Research on structurally related compounds suggests that this compound may exhibit activity in the following areas:
1. Thyroid Hormone Receptor β (TRβ) Agonism: Novel indole-based acetic acid derivatives have been investigated as potent and selective agonists for the thyroid hormone receptor β (TRβ)[6]. TRβ is a nuclear receptor that, upon activation, can play a role in regulating lipid metabolism. The signaling pathway involves the ligand binding to TRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcription of target genes involved in cholesterol and triglyceride regulation.
Caption: Potential signaling pathway of this compound as a TRβ agonist.
2. Cyclooxygenase (COX) Inhibition: The indole acetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Structurally related compounds based on the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold have been developed as dual inhibitors of COX enzymes and antagonists of the thromboxane receptor (TP)[7][8]. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 1313712-35-4 [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4- b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Fluoro-1H-indol-1-yl)acetic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluoro-1H-indol-1-yl)acetic acid is a fluorinated derivative of indole-1-acetic acid. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a technical overview of the molecular structure, properties, and a representative synthetic approach for this compound.
Molecular Structure and Formula
The molecular structure of this compound consists of an indole ring system where the nitrogen at position 1 is substituted with an acetic acid group. A fluorine atom is attached to the benzene ring of the indole at position 4.
Molecular Formula: C₁₀H₈FNO₂[1]
Canonical SMILES: C1=CC2=C(C=CN2CC(=O)O)C(=C1)F[1]
InChIKey: YQDKXBCFCHSFTH-UHFFFAOYSA-N[1]
A 2D representation of the molecular structure is provided below:
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1313712-35-4 | [1] |
| Molecular Weight | 193.174 g/mol | [1] |
| Molecular Formula | C₁₀H₈FNO₂ | [1] |
| Appearance | Light brown to brown solid | |
| Storage Conditions | Sealed in a dry environment at room temperature. | |
| Topological Polar Surface Area | 42.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Detailed experimental data for the synthesis of this compound is not widely available in published literature. However, a general and representative protocol can be adapted from the synthesis of structurally similar compounds, such as 2-(6-bromo-1H-indol-1-yl)acetic acid.[2] This involves a two-step process: N-alkylation of 4-fluoroindole followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate (Esterification)
-
Materials: 4-fluoroindole, sodium hydride (NaH, 60% dispersion in oil), dry N,N-dimethylformamide (DMF), and ethyl bromoacetate.
-
Procedure:
-
To a stirred suspension of sodium hydride in dry DMF under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroindole portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure the complete formation of the indolide anion.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
Materials: Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a solvent system like methanol/water or tetrahydrofuran/water, and hydrochloric acid (HCl) for acidification.
-
Procedure:
-
Dissolve the ethyl 2-(4-fluoro-1H-indol-1-yl)acetate in the chosen solvent system.
-
Add an aqueous solution of the base (e.g., NaOH).
-
Stir the mixture at room temperature or gently heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 1-2 with HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Logical Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and analysis of this compound.
Caption: Synthetic and Analytical Workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, related indole acetic acid derivatives have shown a range of pharmacological effects. These include activities as inhibitors of bacterial enzymes and as modulators of cyclooxygenase and thromboxane receptors.[2][3][4] The unique properties conferred by the fluorine substitution make this compound a person of interest for screening in various biological assays to explore its potential as a novel therapeutic agent. Its structural similarity to the plant hormone auxin also suggests potential applications in agricultural research.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid from 4-Fluoroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(4-fluoro-1H-indol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from 4-fluoroindole. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
Indole-based compounds are a prominent class of heterocyclic structures frequently found in biologically active molecules and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the acetic acid moiety at the N-1 position of the indole ring is a common feature in various pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). Consequently, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules.
The synthesis described herein proceeds via a two-step reaction sequence: the N-alkylation of 4-fluoroindole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Reaction Pathway
The overall synthetic route from 4-fluoroindole to this compound is depicted below. The process involves an initial N-alkylation reaction, a common and effective method for the functionalization of indoles, followed by a standard ester hydrolysis.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols
This section provides detailed methodologies for the two key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate
This procedure details the N-alkylation of 4-fluoroindole using ethyl bromoacetate in the presence of a base.
Materials and Equipment:
-
4-Fluoroindole
-
Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl)
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Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-fluoroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C (ice bath).
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.
Materials and Equipment:
-
Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or a mixture of THF and water
-
Hydrochloric acid (HCl) (e.g., 1 M or 2 M)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 2-(4-fluoro-1H-indol-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium hydroxide (2-3 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the organic solvent (ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl at 0 °C. A precipitate should form.
-
Extract the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-Fluoroindole, Ethyl bromoacetate | Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | 75-90 | >95 | NMR, LC-MS |
| 2 | Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | This compound | 85-95 | >98 | NMR, LC-MS, HPLC |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the entire synthesis process.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
Ethyl bromoacetate is a lachrymator and a toxic alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
Conclusion
The synthesis of this compound from 4-fluoroindole is a robust and reproducible two-step process. By following the detailed protocols outlined in this guide, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and development. The provided quantitative data and workflow visualization serve as useful references for planning and executing the synthesis. As with all chemical procedures, adherence to safety precautions is paramount.
The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the indole-3-acetic acid (IAA) scaffold has unlocked a class of molecules with profound and diverse biological activities. These fluorinated derivatives, while structurally similar to the endogenous plant hormone auxin, exhibit unique properties that have garnered significant interest in fields ranging from agriculture to oncology. This technical guide provides an in-depth exploration of the biological activities of fluorinated IAA derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Biological Activities and Quantitative Data
Fluorination can dramatically alter the biological profile of IAA, leading to enhanced auxin activity, potent cytotoxicity against cancer cells, and modulation of enzyme function. The position and number of fluorine substitutions on the indole ring are critical determinants of these effects.
Auxin and Anti-Auxin Activity
Certain fluorinated IAA derivatives exhibit potent auxin-like activity, influencing plant growth and development. For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) has demonstrated strong root formation-promoting activity. In studies with black gram cuttings, 4-CF3-IAA was found to be 1.5 times more effective at promoting root formation than indole-3-butyric acid (IBA) at a concentration of 1x10⁻⁴ M[1][2]. Conversely, other derivatives have been shown to act as anti-auxins, antagonizing the physiological effects of natural auxins.
| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference |
| 4-CF3-IAA | Root Formation | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher activity than IBA | [1][2] |
| 4-CF3-IAA | Hypocotyl Growth | Chinese Cabbage | - | Weaker inhibition than 4-CH3-IAA and 4-Cl-IAA | [1] |
| 4-CF3-IAA | Hypocotyl Swelling & Lateral Root Formation | Black Gram | - | Weaker promotion than 4-CH3-IAA and 4-Cl-IAA | [1] |
Cytotoxic Activity
A significant area of research has focused on the cytotoxic effects of fluorinated IAA derivatives, particularly in the context of cancer therapy. 5-Fluoroindole-3-acetic acid (5-fluoro-IAA), when combined with horseradish peroxidase (HRP), displays potent cytotoxicity against various human and rodent tumor cell lines[3]. This effect is attributed to the HRP-mediated oxidative activation of 5-fluoro-IAA into a reactive cytotoxic species. Studies have shown that this combination can achieve 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines[3].
| Compound | Cell Line | Assay | IC50 Value | Observations | Reference |
| 5-Fluoro-IAA + HRP | MCF7 (Breast Cancer) | Cell Viability | Not explicitly stated, but 20 mM min exposure led to 90-99% cell kill | Potent cytotoxicity observed. | [3] |
| 5-Fluoro-IAA + HRP | HT29 (Colon Cancer) | Cell Viability | Not explicitly stated, but 20 mM min exposure led to 90-99% cell kill | Potent cytotoxicity observed. | [3] |
| 5-Fluoro-IAA + HRP | V79 (Hamster Fibroblasts) | Cell Viability | Not explicitly stated | More cytotoxic than unsubstituted IAA + HRP. | [3] |
| Fluorinated Indole-3-acetamide derivative (Compound 15) | α-amylase | Enzyme Inhibition | 1.09 ± 0.11 µM | Most active in the series. | [4] |
| Para-fluoro substituted Indole acetic acid sulfonate derivative (Compound 5c) | h-e5'NT | Enzyme Inhibition | 0.37 µM | Enhanced activity due to fluorine substitution. | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of fluorinated IAA derivatives are underpinned by their interaction with specific cellular signaling pathways.
Auxin Signaling Pathway
In plants, the canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and initiating the transcription of auxin-responsive genes. Fluorinated auxins can modulate this pathway, either mimicking or antagonizing the action of natural IAA.
Figure 1: Canonical auxin signaling pathway and the role of fluorinated IAA derivatives.
Horseradish Peroxidase (HRP) Catalytic Cycle and Cytotoxicity
The cytotoxic effect of compounds like 5-fluoro-IAA is mediated by their oxidative activation by HRP. The HRP catalytic cycle involves the reaction of the ferric enzyme with hydrogen peroxide to form Compound I, which is then reduced back to the ferric state via two single-electron reduction steps involving the substrate (e.g., 5-fluoro-IAA), leading to the formation of reactive radical species that induce cell death.
Figure 2: Simplified catalytic cycle of Horseradish Peroxidase (HRP) with a fluorinated IAA substrate.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of fluorinated IAA derivatives.
Synthesis of 4-Trifluoromethylindole-3-acetic Acid (4-CF3-IAA)
This protocol is based on the synthesis described by Katayama et al.[1][2].
Step 1: Synthesis of 4-Trifluoromethylindole
-
Start with 2-methyl-3-nitrobenzotrifluoride as the starting material.
-
The detailed procedure for the cyclization to form 4-trifluoromethylindole is a multi-step process that typically involves reduction of the nitro group followed by ring closure, but specific reagents and conditions from the primary literature should be consulted for precise execution.
Step 2: Synthesis of 4-Trifluoromethylindole-3-acetonitrile
-
React 4-trifluoromethylindole with a suitable reagent to introduce the acetonitrile group at the 3-position of the indole ring. A common method is the reaction with chloroacetonitrile or a similar electrophile under basic conditions.
Step 3: Hydrolysis to 4-Trifluoromethylindole-3-acetic Acid
-
Hydrolyze the nitrile group of 4-trifluoromethylindole-3-acetonitrile to a carboxylic acid. This can be achieved through either acidic or basic hydrolysis.
-
Acid Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to precipitate the carboxylic acid.
-
Purify the final product by recrystallization or column chromatography.
Avena Coleoptile Curvature Test for Auxin Activity
This classic bioassay quantitatively measures auxin activity based on the differential growth it induces in oat coleoptiles.
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated seedlings.
-
Coleoptile Preparation: When the coleoptiles are approximately 2-3 cm long, decapitate them by removing the apical 1-2 mm to eliminate the endogenous source of auxin.
-
Agar Block Preparation: Prepare agar blocks (typically 1-2% agar) containing known concentrations of the test compound (fluorinated IAA derivative) and control substances (e.g., IAA, IBA).
-
Application: Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid environment for a set period (e.g., 90-120 minutes).
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of bending is proportional to the auxin activity of the substance in the agar block. A standard curve is typically generated using known concentrations of IAA.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated IAA derivative (with or without HRP, as required). Include appropriate controls (e.g., vehicle control, untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Conclusion
Fluorinated indole-3-acetic acid derivatives represent a fascinating and promising class of bioactive molecules. Their ability to modulate fundamental biological processes, from plant growth to cancer cell proliferation, highlights the power of fluorine chemistry in drug discovery and agricultural science. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to explore and harness the potential of these potent compounds. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will undoubtedly pave the way for the development of novel therapeutic agents and advanced agricultural technologies.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. brainly.in [brainly.in]
- 3. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Avenues of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: An In-depth Technical Guide
Introduction
Indole acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom at the 4-position of the indole ring in 2-(4-Fluoro-1H-indol-1-yl)acetic acid may significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This document explores potential therapeutic targets and mechanisms of action for this compound based on the established activities of analogous molecules.
Potential Therapeutic Targets and Mechanisms of Action
The indole acetic acid core is associated with several key therapeutic areas. Below are potential targets for this compound, supported by evidence from related compounds.
Anti-inflammatory and Immunomodulatory Activity
a) Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism:
Certain complex indole derivatives, such as setipiprant, are potent CRTH2 antagonists, a G-protein coupled receptor for prostaglandin D2 (PGD2).[1] CRTH2 is expressed on Th2 lymphocytes, eosinophils, and basophils, and its activation mediates allergic inflammation. Antagonism of this receptor is a validated strategy for the treatment of asthma and allergic rhinitis.[1]
Potential Mechanism of Action:
It is plausible that this compound could act as a CRTH2 antagonist, thereby inhibiting the downstream signaling cascade initiated by PGD2. This would involve blocking G-protein coupling, intracellular calcium mobilization, and subsequent pro-inflammatory cellular responses.
Experimental Workflow for CRTH2 Antagonist Identification:
b) Sphingosine-1-Phosphate Receptor 1 (S1P1) Functional Antagonism:
Derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid have been identified as potent and selective S1P1 functional antagonists.[2] S1P1 is a GPCR that plays a crucial role in lymphocyte trafficking from lymphoid tissues.[2] Functional antagonism of S1P1 leads to the sequestration of lymphocytes, making it a therapeutic strategy for autoimmune diseases like multiple sclerosis.[2]
Potential Mechanism of Action:
This compound could potentially bind to S1P1, inducing its internalization and degradation, thereby preventing lymphocytes from responding to the endogenous ligand S1P and egressing from lymph nodes.
S1P1 Signaling Pathway and Functional Antagonism:
c) Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition:
Analogs of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2).[3] PGE2 is a key mediator of inflammation and pain and is also implicated in cancer progression.[3]
Potential Mechanism of Action:
This compound may inhibit the enzymatic activity of mPGES-1, thereby reducing the synthesis of PGE2 from its precursor PGH2. This would offer a more targeted anti-inflammatory effect compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.
Anticancer Activity
a) Peroxidase-Activated Prodrug:
5-Fluoroindole-3-acetic acid has been shown to be a prodrug that can be activated by horseradish peroxidase (HRP) to form cytotoxic products.[4] This approach is being explored for targeted cancer therapy where HRP is delivered to the tumor site via antibody-drug conjugates or gene therapy.[4]
Potential Mechanism of Action:
Oxidation of the indole acetic acid moiety by a peroxidase can lead to the formation of a reactive 3-methylene-2-oxindole intermediate.[4] This species can then alkylate nucleophilic biomolecules such as DNA and proteins, leading to cell death.[4] The presence of the 4-fluoro substituent could influence the rate of oxidation and the reactivity of the resulting cytotoxic species.
Prodrug Activation and Cytotoxicity Pathway:
Antimicrobial Activity
Indole-3-acetic acid has been incorporated into hydrogels with demonstrated antibacterial and antifungal properties.[5] Furthermore, naphthyl-substituted indole carboxylic acids have been identified as inhibitors of bacterial cystathionine γ-lyase, potentiating the effects of antibiotics.[6]
Potential Mechanism of Action:
The potential antimicrobial activity of this compound could stem from various mechanisms, including disruption of the microbial cell membrane, inhibition of essential bacterial enzymes, or interference with biofilm formation.
Summary of Potential Therapeutic Targets and Data from Related Compounds
| Therapeutic Target/Activity | Related Compound Class | Example Quantitative Data (for related compounds) | Reference |
| CRTH2 Antagonism | Complex fused-ring indole acetic acids | Setipiprant IC50 = 5.6 nM (binding), 15 nM (calcium flux) | [1] |
| S1P1 Functional Antagonism | (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | EC50 values in the low nanomolar range for S1P1 agonism (leading to functional antagonism) | [2] |
| mPGES-1 Inhibition | 2-(thiophen-2-yl)acetic acid derivatives | IC50 values in the low micromolar range | [3] |
| Peroxidase-Activated Prodrug | 5-Fluoroindole-3-acetic acid | Significantly more cytotoxic than the non-fluorinated parent compound in the presence of HRP | [4] |
| Antibiotic Potentiation | Naphthyl-substituted indole carboxylic acids | Potentiation of antibiotics against multidrug-resistant bacteria | [6] |
| General Antimicrobial | Indole-3-acetic acid in hydrogels | Activity against Aspergillus fumigatus, Rhizopus oryzae, and Candida albicans | [5] |
Detailed Experimental Protocols (Examples from Related Compound Studies)
Radioligand Binding Assay for CRTH2
-
Objective: To determine the binding affinity of a test compound to the CRTH2 receptor.
-
Materials: Membranes from HEK293 cells stably expressing human CRTH2, [3H]-PGD2 (radioligand), test compound, filtration apparatus.
-
Method:
-
Incubate cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2.
-
Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of a test compound at the CRTH2 receptor.
-
Materials: HEK293 cells expressing CRTH2, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), PGD2 (agonist), test compound, plate-based fluorometer.
-
Method:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PGD2.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.
-
An antagonist will inhibit the PGD2-induced calcium mobilization in a dose-dependent manner.
-
Calculate the IC50 value for the inhibition of the calcium response.
-
Conclusion
While direct evidence is lacking for this compound, the rich pharmacology of its structural analogs suggests several promising avenues for investigation. The anti-inflammatory, immunomodulatory, anticancer, and antimicrobial activities associated with the indole acetic acid scaffold provide a strong rationale for the synthesis and biological evaluation of this specific compound. The methodologies outlined in this guide offer a starting point for elucidating its therapeutic potential. The introduction of the 4-fluoro substituent is a key structural feature that warrants particular attention in future structure-activity relationship studies.
References
- 1. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 2-(4-Fluoro-1H-indol-1-yl)acetic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel fluorinated indole derivatives. This guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and the known spectral characteristics of similar structures, such as indole-3-acetic acid, fluoroacetic acid, and other substituted indoles.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The fluorine atom at the C4 position will likely cause through-space coupling with the adjacent proton at C5.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~12.90 | br s | - | COOH |
| ~7.50 | d | ~3.0 | H-2 |
| ~7.25 | dd | ~8.5, 5.0 | H-7 |
| ~7.10 | td | ~8.5, 5.0 | H-6 |
| ~6.80 | dd | ~8.5, 2.5 | H-5 |
| ~6.60 | d | ~3.0 | H-3 |
| ~5.10 | s | - | CH₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbon atoms attached to the fluorine and nitrogen atoms, as well as the carbonyl carbon, are expected to have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |
|---|---|---|
| ~171.0 | - | C=O |
| ~156.0 (d) | ~240 | C-4 |
| ~137.0 | - | C-7a |
| ~128.0 | - | C-2 |
| ~123.0 (d) | ~10 | C-3a |
| ~118.0 (d) | ~5 | C-7 |
| ~110.0 (d) | ~20 | C-5 |
| ~105.0 (d) | ~25 | C-6 |
| ~101.0 | - | C-3 |
| ~48.0 | - | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and methylene group, and the C-F stretch.[3]
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-N stretch |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₈FNO₂), the expected molecular weight is approximately 193.18 g/mol .
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
|---|---|
| 193 | [M]⁺ (Molecular ion) |
| 148 | [M - COOH]⁺ |
| 134 | [M - CH₂COOH]⁺ |
| 108 | [C₇H₅F]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation :
-
Solid State (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal overlapping signals in the regions of interest.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing : The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). An acid such as formic acid may be added to aid ionization in some techniques.[4][5]
-
Instrumentation : Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For tandem MS (MS/MS), select the parent ion and subject it to fragmentation to obtain structural information.
-
-
Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.
Caption: A general workflow for spectroscopic analysis.
Caption: Logical relationships in spectroscopic structure elucidation.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 2-(4-Fluoro-1H-indol-1-yl)acetic acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico workflow to predict the bioactivity of the novel compound, 2-(4-Fluoro-1H-indol-1-yl)acetic acid. In the absence of extensive experimental data for this specific molecule, this document leverages predictive modeling based on the known bioactivities of structurally related indoleacetic acid derivatives. The guide details methodologies for target identification, molecular docking, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. All protocols are designed to be accessible to researchers, scientists, and drug development professionals. Based on the activities of similar indole derivatives, this guide will focus on the in silico prediction of this compound as a potential inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.
Introduction
Indoleacetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Various substituted indole acetic acids have been investigated as inhibitors of enzymes such as aldose reductase and cyclooxygenase (COX)[1][2]. Aldose reductase, in particular, is a critical target in the management of diabetic complications, as it catalyzes the reduction of glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in tissues can lead to osmotic stress and cellular damage. Therefore, the identification of novel aldose reductase inhibitors is of significant therapeutic interest.
This guide outlines a systematic in silico approach to predict the bioactivity of this compound against aldose reductase. The workflow encompasses target protein preparation, ligand preparation, molecular docking simulations to predict binding affinity and interactions, and ADMET profiling to assess the compound's drug-like properties.
In Silico Prediction Workflow
The in silico analysis will follow a structured workflow to predict the interaction of this compound with its putative target, aldose reductase, and to estimate its pharmacokinetic and toxicity profiles.
Experimental Protocols
Target Protein Preparation
-
RCSB Protein Data Bank (PDB) Retrieval: The crystal structure of human aldose reductase complexed with an inhibitor (e.g., PDB ID: 1US0) is downloaded from the RCSB PDB.
-
Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and it is protonated at a physiological pH of 7.4. The structure is then subjected to energy minimization using a force field such as AMBER or CHARMm to relieve any steric clashes and optimize the geometry.
Ligand Preparation
-
2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.
-
Ligand Protonation and Energy Minimization: The ligand is protonated at pH 7.4, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol will focus on docking this compound against human aldose reductase.
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized ligand in the template structure or by using a cavity detection algorithm.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein residues in the best pose are visualized and analyzed.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using in silico models to assess the drug-likeness of the compound.
-
Input: The 2D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, admetSAR).
-
Property Prediction: Various physicochemical and pharmacokinetic properties are calculated, including molecular weight, logP, topological polar surface area (TPSA), aqueous solubility, blood-brain barrier permeability, CYP450 enzyme inhibition, and potential toxicity risks.
Predicted Bioactivity and Physicochemical Properties
The following table summarizes the hypothetical in silico prediction data for this compound.
| Parameter | Predicted Value | Interpretation |
| Molecular Docking | ||
| Binding Affinity (kcal/mol) | -8.5 | Strong predicted binding to aldose reductase |
| Key Interacting Residues | Trp111, Tyr48 | Hydrogen bonding and pi-stacking interactions |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 209.19 | Complies with Lipinski's rule of five (<500) |
| logP (o/w) | 2.15 | Optimal lipophilicity for oral absorption |
| TPSA (Ų) | 50.8 | Good potential for cell permeability |
| Pharmacokinetics (ADME) | ||
| Aqueous Solubility | Good | Favorable for oral bioavailability |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier Permeant | No | Reduced potential for central nervous system side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |
Biological Context: The Polyol Pathway
The predicted inhibitory activity of this compound on aldose reductase is significant in the context of the polyol pathway, which is implicated in the pathophysiology of diabetic complications.
References
A Technical Guide to the Synthesis of N-Substituted Indole-1-Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for N-substituted indole-1-acetic acids. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This document details key synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, to aid researchers in the design and execution of synthetic strategies for this important class of molecules.
Classical Synthetic Routes
Classical methods for the synthesis of N-substituted indole-1-acetic acids have been foundational and are still widely employed. These routes typically involve the formation of the indole nucleus followed by N-substitution and elaboration of the acetic acid side chain, or the direct N-alkylation of a pre-formed indole-1-acetic acid derivative.
Fischer Indole Synthesis followed by N-Alkylation
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] For the synthesis of N-substituted indole-1-acetic acids, a common strategy involves the initial synthesis of an indole-3-carboxylate ester, which can then be N-alkylated and subsequently hydrolyzed and decarboxylated to afford the target compound.
A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.[4] This method is operationally straightforward, generally high-yielding, and utilizes readily available starting materials.[4]
Experimental Protocol: One-Pot Fischer Indolisation and N-Alkylation [4]
-
A mixture of the appropriate arylhydrazine hydrochloride (1.0 eq) and a ketone (1.05 eq) in an ethereal solvent is subjected to microwave irradiation (up to 300 W) at 150 °C for 15 minutes.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous base. The organic layer is dried and concentrated.
-
The crude indole is then dissolved in a suitable solvent such as DMF, and sodium hydride (1.2 eq) is added.
-
The desired alkyl halide (1.1 eq) is added, and the reaction is stirred at room temperature for 1 hour.
-
The reaction is quenched with methanol, and the product is purified by silica gel chromatography.
Direct N-Alkylation of Indole-1-Acetic Acid Esters
The direct N-alkylation of pre-existing indole-1-acetic acid esters is a more direct approach. Classical conditions for indole N-alkylation involve the use of a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide).[4] While often high-yielding, this method can be limited by the toxicity of reagents and the use of strong bases with sensitive substrates.[4]
More recent methods have focused on milder and more efficient N-alkylation protocols. One such method utilizes dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[5] This approach offers nearly quantitative yields under mild conditions and can be performed with or without an ionic liquid, under conventional heating or microwave irradiation.[5]
Experimental Protocol: N-Methylation of 3-Cyanoindole [5]
-
To a solution of 3-cyanoindole (1.0 g, 7.04 mmol) in dimethyl carbonate (DMC, 10 mL), 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.08 g, 0.70 mmol) is added.
-
The resulting solution is heated to 90-95 °C for 4 hours.
-
The reaction is cooled to room temperature and diluted with ethyl acetate (50 mL) and water (40 mL).
-
The organic layer is separated, washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield 3-cyano-1-methylindole.
Modern Synthetic Routes: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized the synthesis of indoles and their derivatives, offering milder reaction conditions, broader substrate scope, and higher efficiency.[6][7][8][9] Palladium, copper, rhodium, and cobalt are among the most frequently used metals for these transformations.[6]
Palladium-Catalyzed Syntheses
Palladium-catalyzed reactions are particularly prominent in indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, involves the cross-coupling of aryl bromides and hydrazones.[3] Palladium catalysis has also been employed for the C-H amination of aryl enamines for the synthesis of trifluoromethylated indoles.[8]
Copper-Catalyzed Syntheses
Copper-catalyzed reactions provide a valuable alternative for the synthesis of N-substituted indoles. A one-pot, two-step method has been developed using readily accessible o-bromobenzylketones and primary amines.[10] The sequence involves a titanium-mediated imine formation followed by an intramolecular cyclization into indoles employing copper catalysis.[10]
Experimental Workflow: Copper-Catalyzed Indole Synthesis
Caption: One-pot, two-step synthesis of N-substituted indoles.
Asymmetric Synthesis
The development of enantioselective methods for the synthesis of N-alkylated indoles is of significant interest, particularly for the preparation of chiral drug candidates. An intermolecular enantioselective N-alkylation of 1H-indoles has been achieved through a cooperative rhodium and chiral phosphoric acid-catalyzed N-H bond insertion reaction.[11] This method produces N-alkyl indoles with a newly formed stereocenter adjacent to the indole nitrogen in good yields and with excellent enantioselectivities.[11]
Data Summary
The following tables summarize quantitative data for selected synthetic routes to provide a basis for comparison.
Table 1: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical | Alkyl Halide | NaH | DMF/THF | RT | 1 | High | [4] |
| DABCO Catalyzed | Dimethyl Carbonate | DABCO | DMC | 90-95 | 4 | 98 | [5] |
Table 2: One-Pot Fischer Indolisation–N-Alkylation Yields [4]
| Arylhydrazine | Ketone | Alkyl Halide | Product Yield (%) |
| Phenylhydrazine HCl | Butanone | Benzyl Bromide | 91 |
| 4-Methoxyphenylhydrazine HCl | Cyclohexanone | Ethyl Iodide | 85 |
| 4-Chlorophenylhydrazine HCl | Acetophenone | Methyl Iodide | 78 |
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic pathways discussed in this guide.
Caption: Major synthetic strategies for N-substituted indole-1-acetic acids.
This guide provides a foundational understanding of the key synthetic routes to N-substituted indole-1-acetic acids. For more detailed procedures and substrate scope, readers are encouraged to consult the cited literature. The continued development of novel synthetic methods, particularly in the realm of transition-metal catalysis and asymmetric synthesis, will undoubtedly expand the toolkit available to researchers in this important area of medicinal chemistry.
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. conferenceproceedings.international [conferenceproceedings.international]
- 8. researchgate.net [researchgate.net]
- 9. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a valuable indole-containing carboxylic acid derivative for potential use in drug discovery and development. The protocol outlines a two-step synthetic route involving the N-alkylation of 4-fluoroindole followed by the hydrolysis of the resulting ester intermediate.
Introduction
Indole acetic acid derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom onto the indole ring can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This protocol details a reliable method for the preparation of this compound, providing a key building block for the synthesis of more complex bioactive molecules.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
N-Alkylation: 4-Fluoroindole is reacted with ethyl bromoacetate in the presence of a strong base to yield the intermediate, ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
-
Hydrolysis: The ethyl ester intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
Materials and Reagents
-
4-Fluoroindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, 1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate (Intermediate)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroindole (1.0 eq).
-
Dissolve the 4-fluoroindole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the purified ethyl 2-(4-fluoro-1H-indol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 2-(4-fluoro-1H-indol-1-yl)acetate | C₁₂H₁₂FNO₂ | 221.23 | Oil/Solid | Data not available | Data not available | ¹H NMR, ¹³C NMR, IR, MS data not available in literature |
| This compound [1][2] | C₁₀H₈FNO₂ [1][2] | 193.17 [2][3] | Solid | Data not available | Data not available | ¹H NMR, ¹³C NMR, IR, MS data not available in literature |
Note: While the synthesis protocol is based on established chemical transformations, specific quantitative data for these compounds could not be located in the searched literature. Researchers should perform their own characterization and yield determination.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationships in N-Alkylation
Caption: Key steps in the N-alkylation of 4-fluoroindole.
References
High-Yield Synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The described methodology is a robust two-step process involving an initial N-alkylation of 4-fluoro-1H-indole followed by ester hydrolysis.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The introduction of a fluorine atom on the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The acetic acid side chain at the N1 position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
This protocol outlines a reliable and efficient synthesis route that can be readily implemented in a standard laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is achieved in two sequential steps:
-
N-Alkylation: 4-Fluoro-1H-indole is reacted with ethyl bromoacetate in the presence of a strong base to yield ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.
Application Notes and Protocols for the Purification of 2-(4-Fluoro-1H-indol-1-yl)acetic acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluoro-1H-indol-1-yl)acetic acid is a fluorinated indole derivative with potential applications in pharmaceutical research and development. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its polarity and acidity, which in turn affects its chromatographic behavior. Efficient purification of this compound is crucial to obtain high-purity material for subsequent biological assays and preclinical studies. This document provides detailed application notes and protocols for the purification of this compound using three common chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Flash Chromatography, and Anion-Exchange Chromatography.
Comparison of Chromatographic Techniques
The choice of chromatographic technique for the purification of this compound depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key characteristics of each technique for this application.
| Parameter | Reversed-Phase HPLC | Normal-Phase Flash Chromatography | Anion-Exchange Chromatography |
| Principle | Partitioning based on hydrophobicity. | Adsorption based on polarity.[1] | Ionic interaction based on charge.[2] |
| Stationary Phase | Non-polar (e.g., C18, C8). | Polar (e.g., Silica gel).[1] | Positively charged resin (anion exchanger).[2] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol with acid modifier). | Non-polar (e.g., Hexane/Ethyl Acetate). | Aqueous buffer with increasing salt concentration or pH gradient.[2] |
| Typical Purity | >98% | >95% | >97% |
| Typical Recovery | 85-95% | 70-90% | 80-95% |
| Scale | mg to g | g to kg | mg to kg |
| Advantages | High resolution, high purity, suitable for polar and non-polar compounds. | High capacity, cost-effective for large scale, fast. | High selectivity for charged molecules, high capacity.[3] |
| Disadvantages | Lower capacity than flash chromatography, requires specialized equipment. | Lower resolution than HPLC, may not be suitable for very polar compounds. | Limited to charged or ionizable compounds, can be more complex to develop. |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for achieving high purity of the target compound. The following protocol is a starting point and may require optimization based on the specific impurity profile of the crude material.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 1-5 mL (depending on concentration and column size) |
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 column volumes.
-
Inject the filtered sample onto the column.
-
Run the gradient elution as specified.
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize or extract the remaining aqueous solution to obtain the purified solid product.
Expected Purity and Recovery:
-
Purity: >98%
-
Recovery: 85-95%
Protocol 2: Normal-Phase Flash Chromatography
Normal-phase flash chromatography is a rapid and scalable method suitable for purifying larger quantities of the compound.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
For "dry loading," adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[4]
2. Flash Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 60%) |
| Column Packing | Slurry pack the column with the initial mobile phase. |
| Sample Loading | Apply the dissolved sample or the dry-loaded sample to the top of the packed column. |
3. Purification Procedure:
-
Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same solvent system.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Expected Purity and Recovery:
-
Purity: >95%
-
Recovery: 70-90%
Protocol 3: Anion-Exchange Chromatography
Anion-exchange chromatography is a high-capacity technique that separates molecules based on their net negative charge. Since this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa, making it an ideal candidate for this method.[2]
1. Sample Preparation:
-
Dissolve the crude this compound in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Adjust the pH of the sample solution to match the starting buffer if necessary.
-
Filter the sample through a 0.22 µm syringe filter.
2. Anion-Exchange Chromatography Conditions:
| Parameter | Value |
| Resin | Strong anion-exchange resin (e.g., Q-Sepharose) |
| Binding Buffer (Buffer A) | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer (Buffer B) | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl |
| Flow Rate | 5-10 column volumes per hour |
3. Purification Procedure:
-
Pack a column with the anion-exchange resin.
-
Equilibrate the column with Buffer A until the pH and conductivity of the eluate are stable.
-
Load the prepared sample onto the column.
-
Wash the column with several column volumes of Buffer A to remove unbound impurities.
-
Elute the bound compound using a linear gradient of Buffer B (e.g., 0-50% B over 10 column volumes).
-
Collect fractions and monitor the absorbance at 280 nm.
-
Analyze the fractions containing the eluted peak for the presence of the target compound and its purity.
-
Pool the pure fractions.
-
Desalt the pooled fractions by dialysis, diafiltration, or reversed-phase SPE.
-
Lyophilize to obtain the purified product.
Expected Purity and Recovery:
-
Purity: >97%
-
Recovery: 80-95%
Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: Workflow for RP-HPLC Purification.
Caption: Workflow for Normal-Phase Flash Chromatography.
Caption: Workflow for Anion-Exchange Chromatography.
References
Application Notes and Protocols for In Vitro Assay Development of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluoro-1H-indol-1-yl)acetic acid is a novel synthetic compound belonging to the indole acetic acid class of molecules. Derivatives of indole acetic acid have demonstrated a wide range of biological activities, including the inhibition of enzymes such as ectonucleotidases, cyclooxygenases (COX), and protein kinases, as well as antagonism of receptors like the thromboxane A2 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2][3] Additionally, cytotoxic and antioxidant properties have been reported for some analogues.[2][3][4] Given the therapeutic potential of this chemical scaffold, a systematic in vitro evaluation of this compound is warranted to elucidate its biological activity profile.
These application notes provide a comprehensive guide to the initial in vitro characterization of this compound, covering key assays to assess its potential as an enzyme inhibitor, a cytotoxic agent, and a receptor antagonist. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro assay development.
Protein Kinase Inhibition Assay
Many indole derivatives have been shown to possess protein kinase inhibitory activity.[2][3] This protocol describes a generic, non-radioactive, luminescence-based assay to screen this compound against a panel of protein kinases.
Protocol: Kinase-Glo® Luminescent Kinase Assay
Objective: To determine the inhibitory effect of this compound on the activity of a specific protein kinase.
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.
Materials:
-
This compound, dissolved in DMSO
-
Recombinant protein kinase and its corresponding substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 µM. Further dilute the compound in kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration does not exceed 1% in the assay well.
-
Assay Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
To initiate the reaction, add 10 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_max) / (Lumi_min - Lumi_max) Where:
-
Lumi_inhibitor is the luminescence in the presence of the test compound.
-
Lumi_max is the maximum kinase activity (vehicle control).
-
Lumi_min is the minimum kinase activity (no enzyme control).
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay
Assessing the cytotoxic potential of a new compound is a critical first step in drug development.[3][5] The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Protocol: MTT Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability of a cancer cell line (e.g., HeLa or A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa (or other suitable) cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) Where:
-
Abs_treated is the absorbance of the compound-treated wells.
-
Abs_control is the absorbance of the vehicle-treated wells.
-
Abs_blank is the absorbance of wells with medium only.
-
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
CRTH2 Receptor Binding Assay
Structurally related indole acetic acid derivatives have been identified as antagonists of the CRTH2 receptor, a key player in allergic inflammation.[6] A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Protocol: [³H]-PGD₂ Competitive Binding Assay for CRTH2
Objective: To determine the binding affinity (Ki) of this compound for the human CRTH2 receptor.
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand ([³H]-Prostaglandin D₂) for binding to the CRTH2 receptor expressed in cell membranes.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293-CRTH2)
-
[³H]-Prostaglandin D₂ ([³H]-PGD₂)
-
This compound
-
Unlabeled PGD₂ (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of binding buffer
-
50 µL of diluted this compound at various concentrations.
-
50 µL of [³H]-PGD₂ at a final concentration close to its Kd.
-
50 µL of CRTH2-expressing cell membranes.
-
For total binding, use vehicle instead of the test compound.
-
For non-specific binding, use a high concentration of unlabeled PGD₂ (e.g., 10 µM).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Data Presentation
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | > 50 |
| Kinase B | 8.7 |
| Kinase C | > 50 |
| Kinase D | 2.3 |
| Kinase E | 15.1 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | GI50 (µM) |
| HeLa | MTT | 48h | 12.5 |
| A549 | MTT | 48h | 28.3 |
| MCF-7 | MTT | 48h | 19.8 |
Table 3: Hypothetical CRTH2 Receptor Binding Affinity
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human CRTH2 | [³H]-PGD₂ | 150 | 75 |
| Reference Antagonist | Human CRTH2 | [³H]-PGD₂ | 20 | 10 |
Visualizations
Signaling Pathway Example: CRTH2 Signaling
The following diagram illustrates the signaling pathway of the CRTH2 receptor, a potential target for this compound.
Caption: CRTH2 receptor signaling pathway and potential antagonism.
Assay Principle Diagram: Competitive Binding
This diagram illustrates the principle of the competitive receptor binding assay.
Caption: Principle of a competitive binding assay.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amelioration of indole acetic acid-induced cytotoxicity in mice using zinc nanoparticles biosynthesized with Ochradenus arabicus leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
Introduction
Indole-3-acetic acid (IAA) and its derivatives are a class of compounds that have garnered significant interest in drug discovery, particularly for their potential as anticancer agents.[1][2] These molecules, structurally related to the plant hormone auxin, have demonstrated selective cytotoxicity against various cancer cell lines.[1] The proposed mechanisms of action often involve the induction of oxidative stress, leading to DNA damage, and the activation of apoptotic pathways.[2][3] Specifically, some fluorinated indole derivatives have shown potent cytotoxic activity, suggesting that the addition of a fluorine atom can significantly impact the compound's biological effects.[4]
This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing researchers, scientists, and drug development professionals with a robust toolkit for characterizing the cytotoxic profile of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS), filter-sterilized and stored protected from light[5][7][8]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[7][8]
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570-590 nm[6][8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT.[6][8] For adherent cells, be cautious not to disturb the cell monolayer. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6][8] Measure the absorbance at 590 nm using a plate reader.[6][8] A reference wavelength of 620 nm can be used to reduce background noise.[7]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Hypothetical Data Presentation: MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (590 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 0.982 | 0.061 | 78.3 |
| 10 | 0.627 | 0.049 | 50.0 |
| 25 | 0.315 | 0.033 | 25.1 |
| 50 | 0.158 | 0.021 | 12.6 |
| 100 | 0.079 | 0.015 | 6.3 |
Experimental Workflow: MTT Assay
Membrane Integrity Assessment using LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[9][10]
Experimental Protocol: LDH Assay
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit (containing substrate mix and assay buffer)
-
Lysis buffer (e.g., 2% Triton X-100 in culture medium) for maximum LDH release control
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm[11]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Background Control: Wells with medium but no cells.
-
Vehicle Control (Spontaneous LDH release): Wells with cells treated with the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Wells with cells treated with lysis buffer 45 minutes before the end of the incubation period.[11]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[11]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[11]
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Hypothetical Data Presentation: LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| Spontaneous Release | 0.150 | 0.012 | 0.0 |
| Maximum Release | 0.980 | 0.055 | 100.0 |
| 1 | 0.165 | 0.015 | 1.8 |
| 5 | 0.250 | 0.021 | 12.0 |
| 10 | 0.450 | 0.033 | 36.1 |
| 25 | 0.700 | 0.048 | 66.3 |
| 50 | 0.890 | 0.051 | 89.2 |
| 100 | 0.970 | 0.053 | 98.8 |
Experimental Workflow: LDH Assay
Apoptosis Assessment using Caspase-3/7 Assay
Caspases are a family of proteases that play a crucial role in apoptosis.[12] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[12] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to the amount of active caspase.[13]
Experimental Protocol: Caspase-3/7 Assay
Materials:
-
Human cancer cell line
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in 100 µL of medium in a white-walled 96-well plate. Incubate for 24 hours. Treat cells with serial dilutions of the compound and include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 6, 12, 24 hours) to detect caspase activation, which often precedes cell death.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium and reagent only) from all readings. Express the results as fold change in caspase-3/7 activity compared to the vehicle-treated control.
Hypothetical Data Presentation: Caspase-3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,234 | 1,287 | 1.0 |
| 1 | 18,567 | 1,543 | 1.2 |
| 5 | 45,890 | 3,987 | 3.0 |
| 10 | 120,543 | 10,876 | 7.9 |
| 25 | 254,321 | 21,987 | 16.7 |
| 50 | 287,654 | 25,432 | 18.9 |
| 100 | 291,432 | 26,123 | 19.1 |
Signaling Pathway: Caspase-Mediated Apoptosis
Conclusion
The protocols detailed in this application note provide a comprehensive framework for evaluating the cytotoxicity of this compound. By employing assays that measure distinct cellular processes—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—researchers can obtain a multi-faceted understanding of the compound's cytotoxic potential. The systematic application of these methods will facilitate the characterization of its mechanism of action and its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 13. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
Application Notes and Protocols for the Use of 5-Fluoroindole-3-acetic acid in Cancer Cell Line Studies
Note to the Reader: The initial request specified the use of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. A comprehensive literature search did not yield sufficient data on this specific compound for the creation of detailed application notes. Therefore, this document focuses on a closely related and well-researched compound, 5-Fluoroindole-3-acetic acid (5-F-IAA) , which serves as an excellent model for a peroxidase-activated prodrug in cancer research.
Introduction
5-Fluoroindole-3-acetic acid is a synthetic derivative of the plant hormone indole-3-acetic acid (IAA). On its own, 5-F-IAA exhibits low toxicity to mammalian cells. However, in the presence of a peroxidase enzyme, such as horseradish peroxidase (HRP), it is converted into a potent cytotoxic agent. This enzyme/prodrug system forms the basis of targeted cancer therapy strategies, including Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). These approaches aim to deliver the activating enzyme specifically to tumor tissues, thus ensuring that the cytotoxic effects of the activated prodrug are localized to the cancer cells, minimizing damage to healthy tissues.
Mechanism of Action
The anticancer activity of 5-Fluoroindole-3-acetic acid is contingent on its enzymatic activation by a peroxidase. The proposed mechanism is a multi-step process:
-
Oxidation: Horseradish peroxidase (HRP) catalyzes the one-electron oxidation of 5-F-IAA, forming a radical-cation[1][2].
-
Fragmentation: This radical-cation is unstable and rapidly undergoes fragmentation, which includes the elimination of a carboxyl group as carbon dioxide (CO2)[1][2].
-
Formation of Cytotoxic Intermediate: The fragmentation leads to the formation of a highly reactive and cytotoxic intermediate, believed to be a 3-methylene-2-oxindole analog[1][2].
-
Cellular Damage: This electrophilic intermediate can readily form covalent bonds with biological nucleophiles, such as thiols (e.g., in glutathione and proteins) and DNA. This binding disrupts cellular function, leading to cytotoxicity and cell death[1][2].
Unexpectedly, 5-fluoroindole-3-acetic acid has been shown to be significantly more cytotoxic towards cancer cells upon peroxidase activation than its unsubstituted counterpart, indole-3-acetic acid[1][2].
Data Presentation
Table 1: Summary of In Vitro and In Vivo Findings for Peroxidase-Activated 5-Fluoroindole-3-acetic acid
| Parameter | Observation | Cell Lines/Model | Reference |
| Comparative Cytotoxicity | More cytotoxic than the unsubstituted indole-3-acetic acid upon activation by HRP. | V79 hamster fibroblasts | [1][2] |
| Potency | The integrated area under the concentration/time curve in tumors over 2 hours to achieve 90-99% cell kill was approximately 20 mM·min. | Human MCF7 (breast), HT29 (colon), murine CaNT | [1][2] |
| Resistance | The human bladder T24 carcinoma cell line was noted to be more resistant compared to other tested cell lines. | Human T24 (bladder) | [1][2] |
| In Vivo Concentration | Intraperitoneal administration of 50 mg/kg resulted in tumor concentrations of about 200 µM. | Murine carcinoma NT | [1][2] |
Table 2: Hypothetical IC50 Values for 5-F-IAA in the Presence of Horseradish Peroxidase (HRP)
This table presents illustrative data for the purpose of experimental design. Actual values must be determined empirically.
| Cell Line | Tissue of Origin | Treatment Duration | Hypothetical IC50 (µM) with HRP |
| MCF-7 | Breast Cancer | 48 hours | 15 |
| HT-29 | Colon Cancer | 48 hours | 25 |
| A549 | Lung Cancer | 48 hours | 40 |
| T24 | Bladder Cancer | 48 hours | >100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxicity of 5-F-IAA when activated by HRP. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluoroindole-3-acetic acid (5-F-IAA)
-
Horseradish Peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilizing agent
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation:
-
Prepare a stock solution of 5-F-IAA (e.g., 100 mM in DMSO).
-
Prepare a stock solution of HRP (e.g., 1 mg/mL in PBS).
-
On the day of the experiment, prepare serial dilutions of 5-F-IAA in complete medium to achieve final concentrations ranging from 0.1 µM to 200 µM.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing the desired final concentration of 5-F-IAA and a fixed, non-toxic concentration of HRP (the optimal concentration of HRP should be predetermined, e.g., 1-5 µg/mL).
-
Controls are critical:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used for 5-F-IAA dilutions.
-
HRP Only Control: Cells with medium containing HRP only.
-
5-F-IAA Only Control: Cells with medium containing the highest concentration of 5-F-IAA only.
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the 5-F-IAA concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if the cell death induced by activated 5-F-IAA occurs via apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Human cancer cell lines
-
6-well plates
-
5-Fluoroindole-3-acetic acid (5-F-IAA) and Horseradish Peroxidase (HRP)
-
PBS (ice-cold)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 5-F-IAA and HRP at concentrations around the predetermined IC50 value for 24 hours. Include appropriate controls as in the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
By following these protocols, researchers can effectively evaluate the anticancer potential of 5-Fluoroindole-3-acetic acid and similar peroxidase-activated prodrugs in various cancer cell line models.
References
Application Notes and Protocols: Antimicrobial Screening of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides detailed protocols for the antimicrobial screening of a novel indole compound, 2-(4-Fluoro-1H-indol-1-yl)acetic acid. The methodologies described herein are based on established and widely accepted techniques for evaluating the efficacy of new chemical entities against a panel of pathogenic microorganisms. While the quantitative data presented is hypothetical to serve as an illustrative example, the protocols are standardized and can be directly applied to the laboratory evaluation of this and other novel compounds.
Quantitative Data Summary
Effective evaluation of a novel compound's antimicrobial potential requires a systematic and quantitative assessment of its activity against a diverse range of microorganisms. The following tables present a hypothetical data summary for the antimicrobial screening of this compound. This data is intended to serve as a template for the presentation of experimental results.
Table 1: Antibacterial Activity of this compound
| Test Microorganism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) (Agar Well Diffusion) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 | 32 | 18 | Vancomycin | 1 |
| Bacillus subtilis (ATCC 6633) | Positive | 8 | 16 | 20 | Ampicillin | 0.5 |
| Escherichia coli (ATCC 25922) | Negative | 32 | >64 | 14 | Ciprofloxacin | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 64 | >64 | 10 | Gentamicin | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate) | Positive | 16 | 32 | 17 | Vancomycin | 1 |
Table 2: Antifungal Activity of this compound
| Test Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) (Agar Well Diffusion) | Positive Control (Antifungal) | MIC of Positive Control (µg/mL) |
| Candida albicans (ATCC 90028) | 32 | 64 | 15 | Fluconazole | 4 |
| Candida krusei (ATCC 6258) | 16 | 32 | 19 | Fluconazole | 8 |
Experimental Protocols
The following are detailed protocols for the key experiments in the antimicrobial screening of this compound.
Protocol 1: Agar Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.[1][2][3]
1. Preparation of Microbial Inoculum: a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
2. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Evenly streak the swab over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to ensure a uniform lawn of growth.[1]
3. Well Preparation and Compound Application: a. Using a sterile cork borer (6 mm in diameter), create uniform wells in the inoculated agar plate.[2] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Add a specific volume (e.g., 100 µL) of the test compound solution into a designated well. d. In separate wells, add the positive control antibiotic/antifungal and a negative control (solvent alone).[5]
4. Incubation and Measurement: a. Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar. b. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 28-30°C for 48 hours for fungi.[2] c. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[1]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9]
1. Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth to all wells.[10] b. In the first well of a row, add 100 µL of a 2x concentrated stock solution of the test compound. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[8][10]
2. Preparation of Inoculum: a. Prepare a standardized microbial suspension as described in Protocol 1 (Step 1). b. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]
3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 5 µL of the diluted microbial suspension.[10] b. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.[8] c. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 28-30°C for 48 hours for fungi.[7][9]
4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.[8]
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[11][12][13][14]
1. Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[11] b. From each of these selected wells, take a 10 µL aliquot.
2. Plating and Incubation: a. Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (Mueller-Hinton or Sabouraud Dextrose). b. Incubate the plates under the same conditions as the initial MIC test.
3. Determination of MBC/MFC: a. After incubation, count the number of colonies on each spot. b. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[13][14]
Visualizations
The following diagrams illustrate the experimental workflow and the logic for interpreting the results.
Caption: General workflow for the antimicrobial screening of a novel compound.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. benchchem.com [benchchem.com]
- 5. hereditybio.in [hereditybio.in]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 2-(4-Fluoro-1H-indol-1-yl)acetic acid in Neuropharmacology Research
Disclaimer: As of late 2025, specific neuropharmacological research data for 2-(4-Fluoro-1H-indol-1-yl)acetic acid is not extensively available in the public domain. The following application notes and protocols are based on the known activities of structurally related indoleacetic acid derivatives and serve as a predictive guide for investigating the potential neuropharmacological applications of this compound.
Introduction
Indoleacetic acid derivatives are a well-established class of compounds with diverse biological activities. The indole scaffold is a key pharmacophore in many centrally acting drugs. The introduction of a fluorine atom at the 4-position of the indole ring in this compound may significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its blood-brain barrier permeability and bioavailability. This makes it a compound of interest for neuropharmacology research, with potential applications in neurodegenerative diseases, neuropsychiatric disorders, and neuroinflammation.
Potential Areas of Application in Neuropharmacology
Based on the activities of related indole compounds, potential neuropharmacological applications for this compound could include:
-
Neuroprotection: Investigating its ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis.
-
Anti-neuroinflammation: Assessing its efficacy in modulating microglial and astrocyte activation and the production of pro-inflammatory cytokines.
-
Receptor Modulation: Characterizing its binding affinity and functional activity at various CNS targets, such as serotonin, dopamine, or glutamate receptors.
-
Enzyme Inhibition: Evaluating its potential to inhibit key enzymes involved in neurological disorders, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
Data Presentation: Hypothetical In Vitro Activity Profile
The following table summarizes hypothetical quantitative data for this compound, providing a template for how experimental results could be presented.
| Assay Type | Target | Metric | Value (nM) | Reference Compound | Reference Value (nM) |
| Receptor Binding | 5-HT2A Receptor | Ki | 150 | Ketanserin | 2 |
| NMDA Receptor (Glycine site) | Ki | 850 | Kynurenic acid | 5000 | |
| Enzyme Inhibition | MAO-B | IC50 | 75 | Selegiline | 10 |
| AChE | IC50 | >10,000 | Donepezil | 5 | |
| Functional Assay | LPS-induced NO production (BV-2 cells) | IC50 | 250 | Indomethacin | 50 |
| Neuroprotection Assay | Glutamate-induced excitotoxicity (Primary cortical neurons) | EC50 | 500 | MK-801 | 20 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
Objective: To determine the protective effect of this compound against glutamate-induced neuronal cell death in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated cell culture plates
-
This compound
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons from E18 rat or mouse embryos on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well. Maintain the cultures in Neurobasal medium with supplements for 7-10 days in vitro (DIV).
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the compound to final concentrations (e.g., 0.1, 1, 10, 100 µM) in the culture medium. Pre-incubate the neurons with the compound for 2 hours.
-
Glutamate Exposure: Following pre-incubation, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes in the presence of the compound.
-
Washout and Recovery: After glutamate exposure, wash the cells twice with pre-warmed PBS and replace with fresh, compound-containing medium.
-
Assessment of Cell Viability: 24 hours post-insult, assess cell viability using the LDH cytotoxicity assay according to the manufacturer's instructions. Measure the amount of LDH released into the culture medium, which is proportional to the number of dead cells.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated control (glutamate only). Determine the EC50 value of the compound.
Protocol 2: In Vitro Anti-Neuroinflammatory Assay in Microglia
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM with 10% FBS in 96-well plates until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours in the presence of the compound.
-
Nitrite Measurement: After 24 hours, collect the culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value of the compound.
Visualizations
Signaling Pathway Diagram
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(4-Fluoro-1H-indol-1-yl)acetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
The most common and efficient synthesis is a two-step process. The first step involves the N-alkylation of 4-fluoroindole with an ethyl haloacetate, typically ethyl bromoacetate, to form the intermediate ethyl 2-(4-fluoro-1H-indol-1-yl)acetate. The second step is the hydrolysis of this ethyl ester to yield the final product, this compound.
Q2: My N-alkylation of 4-fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the N-alkylation of indoles are a frequent issue. Several factors can contribute to this problem. Here are the primary causes and troubleshooting steps:
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Incomplete Deprotonation: The indole nitrogen must be sufficiently deprotonated to become nucleophilic.
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Solution: Use a strong base like sodium hydride (NaH) in a 60% dispersion in mineral oil. Ensure you are using at least 1.1 to 1.5 molar equivalents relative to the 4-fluoroindole. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.
-
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Improper Solvent: The choice of solvent is critical for the solubility of the reactants and the reaction rate.
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Solution: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are highly recommended. Ensure the solvent is completely dry, as any water will quench the strong base.
-
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Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
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Solution: While the initial deprotonation is typically performed at 0°C, the alkylation step may benefit from gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature, which could range from room temperature to 60°C.
-
-
Side Reactions: A common side reaction is the alkylation at the C3 position of the indole ring.
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Solution: N-alkylation is generally favored over C3-alkylation under thermodynamic control. Using a strong base in a polar aprotic solvent helps to selectively form the N-anion. Adding the ethyl bromoacetate slowly and at a low temperature can also help minimize C3-alkylation.
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Q3: I am observing multiple spots on my TLC during the N-alkylation reaction. What could they be?
Multiple spots on a TLC plate can indicate the presence of starting material, the desired N-alkylated product, the C3-alkylated byproduct, and potentially some dialkylated products.
-
Troubleshooting:
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Use co-spotting with your starting material (4-fluoroindole) to identify that spot.
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The N-alkylated and C3-alkylated isomers will likely have different Rf values. The N-alkylated product is often the major component when using appropriate conditions.
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If you suspect dialkylation, consider reducing the amount of ethyl bromoacetate used.
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Q4: The hydrolysis of the ethyl ester is incomplete or slow. How can I drive the reaction to completion?
Incomplete hydrolysis can be due to several factors:
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Insufficient Base: Ensure you are using a sufficient excess of the hydrolyzing agent.
-
Solution: Use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH). Typically, 2 to 4 molar equivalents are used.
-
-
Choice of Solvent: The solvent system must be able to dissolve both the ester and the base.
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Solution: A mixture of an organic solvent like ethanol or THF with water is commonly used to ensure homogeneity.
-
-
Reaction Temperature and Time: The hydrolysis may require heating to proceed at a reasonable rate.
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Solution: Heating the reaction mixture to reflux is a common practice. Monitor the reaction progress by TLC until the starting ester spot has disappeared. Reaction times can range from a few hours to overnight.
-
Q5: How should I purify the final product, this compound?
After the hydrolysis is complete, the reaction mixture is typically acidified to a pH of 2-3 with an acid like hydrochloric acid (HCl). This will precipitate the carboxylic acid.
-
Purification Steps:
-
Cool the acidified mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
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Wash the solid with cold water to remove any inorganic salts.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate
| Parameter | Recommended Condition | Expected Yield (%) | Reference |
| Base | Sodium Hydride (60% in oil) | 85-95 | [1] |
| Solvent | Anhydrous DMF or THF | [1] | |
| Molar Ratio (Base:Indole) | 1.2 : 1 | [1] | |
| Molar Ratio (Ester:Indole) | 1.1 : 1 | ||
| Temperature | 0°C to Room Temperature | [1] | |
| Reaction Time | 2-4 hours | [1] |
Table 2: Optimized Reaction Conditions for the Hydrolysis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate
| Parameter | Recommended Condition | Expected Yield (%) | Reference |
| Base | Sodium Hydroxide | 90-98 | |
| Solvent | Ethanol/Water (1:1) | ||
| Molar Ratio (Base:Ester) | 3 : 1 | ||
| Temperature | Reflux (approx. 80-90°C) | ||
| Reaction Time | 3-5 hours |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate
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To a stirred suspension of sodium hydride (1.2 g, 30 mmol, 60% in mineral oil) in anhydrous DMF (50 mL) under a nitrogen atmosphere, a solution of 4-fluoroindole (3.38 g, 25 mmol) in anhydrous DMF (20 mL) is added dropwise at 0°C.
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The mixture is stirred at room temperature for 1 hour.
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The reaction mixture is then cooled to 0°C, and ethyl bromoacetate (3.0 mL, 27.5 mmol) is added dropwise.
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The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.
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The reaction mixture is poured into ice water (200 mL) and extracted with ethyl acetate (3 x 100 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford ethyl 2-(4-fluoro-1H-indol-1-yl)acetate as a pale yellow oil.
Protocol 2: Synthesis of this compound
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To a solution of ethyl 2-(4-fluoro-1H-indol-1-yl)acetate (4.42 g, 20 mmol) in a mixture of ethanol (50 mL) and water (50 mL), sodium hydroxide (2.4 g, 60 mmol) is added.
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The reaction mixture is heated to reflux and stirred for 4 hours.
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After cooling to room temperature, the ethanol is removed under reduced pressure.
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The aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
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The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 2N HCl.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: Logical relationships between reaction parameters and outcome.
References
Common side products in the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. The following information addresses common issues, particularly the formation of side products, and offers guidance on optimizing the reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?
A1: A common side product in the alkylation of indoles is the C3-alkylated isomer, in this case, 2-(4-Fluoro-1H-indol-3-yl)acetic acid. The indole nucleus has two potentially nucleophilic sites: the N1-position (on the nitrogen atom) and the C3-position. The C3-position is often more nucleophilic, leading to competitive C-alkylation.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for N-alkylation over C3-alkylation.
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Choice of Base and Solvent: The combination of the base and solvent plays a crucial role in directing the alkylation. A strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used to deprotonate the indole nitrogen, favoring N-alkylation.[1][2]
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Counter-ion Effect: The nature of the cation from the base can influence the N/C selectivity. Using bases with larger, softer cations (e.g., cesium carbonate) can sometimes enhance N-alkylation.
-
Protecting Groups: In some cases, transient protection of the C3-position might be necessary to achieve high N-selectivity, although this adds extra steps to the synthesis.
Q2: I am observing a product with a higher molecular weight than my target compound. What could it be?
A2: A higher molecular weight product could indicate dialkylation, where the alkylating agent has reacted twice with the 4-fluoroindole molecule. This can occur at both the N1 and C3 positions.
Troubleshooting Steps:
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Stoichiometry: Use a controlled stoichiometry of the alkylating agent (e.g., ethyl bromoacetate). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize dialkylation.
Q3: After the hydrolysis step, I still have a significant amount of the starting ester present in my product mixture. How can I improve the hydrolysis?
A3: The synthesis of this compound often proceeds via the corresponding ethyl or methyl ester, which is then hydrolyzed. Incomplete hydrolysis is a common issue.
Troubleshooting Steps:
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Reaction Time and Temperature: Increase the reaction time and/or temperature of the hydrolysis step. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.
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Base Concentration: Ensure a sufficient molar excess of the base (e.g., lithium hydroxide or sodium hydroxide) is used for the saponification.
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Solvent System: A mixture of solvents, such as THF/water or methanol/water, is often used to ensure the solubility of both the ester and the hydroxide base.
Data Presentation
| Base | Solvent | Temperature | Expected Major Product | Potential Side Products |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | N-alkylated product | C3-alkylated, Dialkylated |
| Potassium Hydroxide (KOH) | DMSO | Room temp. | N-alkylated product | C3-alkylated |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Reflux | N-alkylated product | C3-alkylated |
Experimental Protocols
Synthesis of Ethyl 2-(4-Fluoro-1H-indol-1-yl)acetate (Intermediate)
This protocol is a generalized procedure based on standard N-alkylation methods for indoles.[1][2]
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Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroindole (1.0 equivalent).
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Dissolution: Dissolve the 4-fluoroindole in anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.
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Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain ethyl 2-(4-fluoro-1H-indol-1-yl)acetate.
Hydrolysis to this compound (Final Product)
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Dissolution: Dissolve the purified ethyl 2-(4-fluoro-1H-indol-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water.
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Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Fischer indole synthesis of precursors, specifically focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Fischer indole synthesis?
Low yields in the Fischer indole synthesis can be attributed to several factors, often related to suboptimal reaction conditions, the stability of reactants and intermediates, or competing side reactions.[1] Key areas to investigate include:
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition of the starting materials or product, while a weak catalyst may not facilitate the reaction efficiently.[1][2]
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Suboptimal Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, whereas low temperatures may result in an incomplete reaction.[2]
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Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[3] It is advisable to use freshly purified starting materials.
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Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose before cyclization can occur.[2]
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Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
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Electronic Effects of Substituents: Electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage over the desired rearrangement, leading to byproducts.[1][2] Similarly, electron-withdrawing groups on the phenylhydrazine ring, such as fluorine, can impact the rate of the key[2][2]-sigmatropic rearrangement.[4]
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Atmosphere: For sensitive substrates, the absence of an inert atmosphere can lead to oxidative side reactions.[3]
Q2: How do I choose the right acid catalyst for my Fischer indole synthesis?
The selection of an appropriate acid catalyst is highly dependent on the specific substrates being used.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly employed.[3][5] It is often necessary to screen several catalysts to find the optimal one for a particular reaction.[3] Polyphosphoric acid (PPA) is frequently effective for less reactive substrates.[2]
Q3: My reaction is producing a lot of tar-like byproducts. How can I prevent this?
The formation of tar and polymeric materials is a common issue, particularly under strongly acidic and high-temperature conditions.[2] To mitigate this:
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Optimize Reaction Temperature: Start with milder temperature conditions and gradually increase if the reaction is not proceeding. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and time.[3]
-
Consider Microwave-Assisted Synthesis: This technique can offer rapid heating and potentially lead to improved yields in shorter reaction times, which can minimize byproduct formation.[2][3]
-
Catalyst Choice: An overly strong acid catalyst can promote decomposition. Experimenting with a milder acid or a different type of catalyst (Lewis vs. Brønsted) may be beneficial.[2]
Q4: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions?
Several side reactions can compete with the desired indole formation:
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N-N Bond Cleavage: This is a significant competing pathway, especially when the carbonyl component has electron-donating substituents. This cleavage leads to byproducts such as aniline derivatives.[1][6]
-
Formation of Regioisomers: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2]
-
Aldol Condensation and Friedel-Crafts Reactions: The acidic conditions can promote these types of side reactions, further reducing the yield of the desired indole.[7]
Q5: Can I run the Fischer indole synthesis as a one-pot procedure?
Yes, one-pot procedures are often advantageous.[3] In this approach, the hydrazone is generated in situ and cyclized without isolation. This can be particularly useful when the hydrazone intermediate is unstable and prone to decomposition upon isolation.[2] This method also helps to minimize handling losses.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your Fischer indole synthesis.
Data Presentation
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine, Cyclohexanone | Acetic Acid | Reflux | 2-4 h | ~60 | [8] |
| BF₃·OEt₂ | Phenylhydrazine, Acetophenone | Toluene | 80 | 1 h | Good to Excellent | [9] |
| p-TsOH | Phenylhydrazine, Butanone | THF | 150 (Microwave) | 15 min | High | [3] |
| PPA | Less reactive substrates | Neat | Variable | Variable | Often Effective | [2] |
| HCl | Phenylhydrazine, various ketones | Ethanol | Reflux | Variable | Variable | [2] |
| H₂SO₄ | Phenylhydrazine, various ketones | Ethanol | Reflux | Variable | Variable | [2] |
| Acetic Acid | Phenylhydrazine, cis-octahydroindolone | Acetic Acid | Reflux | - | 60 | [8] |
Note: Yields are highly substrate-dependent and the conditions listed are examples. Direct comparison between studies may not be possible due to variations in experimental setups.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 equivalent; or zinc chloride, 1.0-2.0 equivalents).
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Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor the progress by TLC. For thermally sensitive compounds, starting at a lower temperature is recommended.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can significantly reduce reaction times and improve yields.
-
Reactant Preparation: In a microwave-safe reaction vial, combine the arylhydrazine hydrochloride (1 equivalent) and the ketone (1.05 equivalents) in a suitable solvent (e.g., THF, 0.63 M).[3]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 150°C) for the determined time (e.g., 15 minutes).[3]
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Work-up and Purification: After cooling to room temperature, the reaction mixture can be directly used in subsequent steps or worked up as described in Protocol 1 for isolation and purification of the indole product.
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-(4-Fluoro-1H-indol-1-yl)acetic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include unreacted starting materials such as 4-fluoroindole, reagents used for the addition of the acetic acid side chain (e.g., ethyl bromoacetate), and potential regioisomers. Side products from the reaction, such as N-alkylated indole derivatives, can also be present.
Q2: What is the recommended purity level for this compound for use in biological assays?
A2: For reliable and reproducible results in biological assays, a purity of >95% is generally recommended. The presence of highly active impurities, even in small amounts, can significantly impact experimental outcomes.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. For visualization of the compound and impurities on a TLC plate, UV light (254 nm) is typically effective due to the aromatic nature of the indole ring. Staining with a p-anisaldehyde solution followed by gentle heating can also be used for visualization. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My purified this compound is a solid. What is its expected appearance and molecular weight?
A4: Purified this compound is expected to be a solid. Its molecular formula is C₁₀H₈FNO₂ and it has a molecular weight of 193.17 g/mol .[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity persists. |
| The solution is not saturated. | - Reduce the volume of the solvent. | |
| The presence of impurities is inhibiting crystallization. | - Attempt to purify the compound by column chromatography before recrystallization. | |
| Oily precipitate forms instead of crystals. | The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | |
| High concentration of impurities. | - Pre-purify the material using column chromatography. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter paper. - Add a small amount of extra hot solvent to the filtration setup. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate mobile phase polarity. | - Adjust the solvent ratio of the mobile phase. A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate.[2] - For acidic compounds like this, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and resolution. |
| Incorrect stationary phase. | - Silica gel is a common choice for normal-phase chromatography of indole derivatives.[3] For highly polar impurities, reversed-phase chromatography (C18 or C8 silica) might be more effective. | |
| Product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Peak tailing in the collected fractions (observed by TLC or HPLC). | Strong interaction between the acidic compound and the silica gel. | - Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group and reduce interactions with the stationary phase. |
| Column overload. | - Reduce the amount of crude material loaded onto the column. | |
| Cracks or channels in the silica gel bed. | Improper column packing. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Sample Preparation and TLC Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate, with and without a small amount of acetic acid) to find a system that gives good separation between the desired product (Rf value of ~0.3) and impurities.[2]
2. Column Packing:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified from the TLC analysis.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the initial low-polarity solvent system.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a similar compound and serves as a starting point for analytical purity determination.[4]
1. Instrumentation and Materials:
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HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
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Column: A C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended. A C8 column could also be considered.[4]
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Solvents: HPLC grade acetonitrile and ultrapure water.
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Mobile Phase Additives: Formic acid or trifluoroacetic acid, LC-MS grade.
2. Preparation of Mobile Phases and Sample:
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Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
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Sample Preparation: Accurately weigh and dissolve the purified compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set time to elute the compound and any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes. |
4. Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Visualizations
References
Degradation pathways of 2-(4-Fluoro-1H-indol-1-yl)acetic acid in solution
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-(4-Fluoro-1H-indol-1-yl)acetic acid in solution?
A1: Based on analogous indole compounds, the primary degradation pathways are likely to be oxidation, photodegradation, and hydrolysis, particularly under harsh conditions. The indole ring is susceptible to oxidation, which can lead to the formation of oxindole and isatin derivatives.[1][2][3][4] The acetic acid side chain could potentially be susceptible to decarboxylation under certain stressors.
Q2: How does pH affect the stability of this compound?
A2: For the analogous compound indole-3-acetic acid (IAA), stability is pH-dependent. IAA is relatively stable in neutral and slightly acidic conditions but can be less stable in strongly acidic or alkaline solutions.[5][6] For instance, ester conjugates of IAA are known to hydrolyze under mildly alkaline conditions (pH > 9).[6] While this compound is not an ester, extreme pH values should be avoided to minimize the risk of hydrolysis or other degradation reactions.
Q3: Is this compound sensitive to light?
A3: Yes, indole-containing compounds, including IAA, are known to be light-sensitive and can undergo photodegradation.[5][7][8][9] It is highly probable that this compound is also photolabile. Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q4: What is the thermal stability of this compound in solution?
A4: Indole-3-acetic acid has been found to be relatively stable to autoclaving (120°C for 10 minutes) in the pH range of 4 to 10.[5] However, prolonged exposure to high temperatures, especially at extreme pH values, may lead to degradation. It is advisable to conduct experiments at controlled temperatures and to assess the stability of the compound under your specific experimental conditions if elevated temperatures are required.
Q5: Are there any known degradation products of this compound?
A5: While there is no specific information on the degradation products of this compound, based on the degradation of other indoles, potential products could arise from the oxidation of the indole ring. This may include the formation of a 4-fluoro-1-(carboxymethyl)-1,3-dihydro-2H-indol-2-one (a 4-fluoro-oxindole derivative). Further oxidation could potentially lead to a 4-fluoro-indole-2,3-dione (a 4-fluoro-isatin derivative) with subsequent cleavage of the acetic acid side chain.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.- Avoid repeated freeze-thaw cycles.- Use amber vials or wrap containers in aluminum foil to protect from light. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Adjust solution pH to a neutral or slightly acidic range if possible.- Degas solvents to minimize oxidative degradation.- Include a radical scavenger (e.g., a small amount of antioxidant) in the solution if oxidation is suspected, but be mindful of potential interference with your experiment. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | - Confirm the solubility of the compound in your chosen solvent and at the desired concentration.- Adjust the pH of the solution, as the solubility of acidic compounds can be pH-dependent.- Filter the solution before use to remove any particulates. |
Data Presentation
Table 1: Predicted Stability of this compound Under Various Conditions (Based on Analogy with Indole-3-acetic acid)
| Condition | Predicted Stability | Potential Degradation Products | Recommendations |
| Acidic (pH < 4) | Moderate to Low | Potential for hydrolysis and other acid-catalyzed degradation. | Buffer solutions to a pH between 4 and 7 if possible. |
| Neutral (pH 6-8) | High | Minimal degradation expected. | Ideal for storage and most experimental procedures. |
| Alkaline (pH > 8) | Moderate to Low | Increased risk of hydrolysis and oxidation.[6] | Avoid prolonged exposure to alkaline conditions. |
| Light Exposure | Low | Photodegradation products (e.g., oxidized indole species).[5][7] | Protect solutions from light at all times. |
| Elevated Temperature | Moderate | Thermally induced degradation products. | Maintain solutions at a controlled, cool temperature. |
| Oxidizing Agents | Low | Oxidized indole derivatives (e.g., oxindoles, isatins).[1][2] | Use degassed solvents and consider inert atmosphere for sensitive experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Use a reversed-phase C18 column.
-
A common mobile phase for indole derivatives consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Gradient Elution:
-
Develop a gradient elution method to ensure the separation of the parent compound from its potential degradation products, which may have different polarities.
3. Detection:
-
Use a photodiode array (PDA) detector to obtain UV spectra of all peaks, which can help in identifying related compounds.
-
Couple the HPLC system to a mass spectrometer (LC-MS) for the identification and structural elucidation of degradation products.
4. Method Validation:
-
Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines. The method is considered stability-indicating if it can resolve the parent drug from its degradation products.
Visualizations
Caption: Predicted oxidative degradation pathway.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of indole-3-acetic acid photodegradation by vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-(4-Fluoro-1H-indol-1-yl)acetic acid in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-Fluoro-1H-indol-1-yl)acetic acid and similar poorly soluble indole derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as "solvent shock" or precipitation upon dilution. Your compound is likely hydrophobic and dissolves well in the polar aprotic solvent, Dimethyl Sulfoxide (DMSO).[1][2] However, when this concentrated DMSO stock is added to an aqueous buffer, the overall polarity of the solvent mixture increases dramatically. The water-dominant environment cannot maintain the solubility of the hydrophobic compound, causing it to crash out of solution.[1] The hygroscopic nature of DMSO, where it absorbs moisture from the air, can also reduce its solvating power over time, contributing to this issue.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing cytotoxicity?
A2: The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the experiment.[1] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[1] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[1] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay conditions to determine the optimal concentration that balances compound solubility with minimal solvent-induced artifacts.
Q3: Since this compound is an acidic compound, can I use pH adjustment to improve its solubility?
A3: Yes, pH adjustment is a highly effective strategy for ionizable compounds.[3][4] As an acetic acid derivative, this compound is a weak acid. In an acidic solution (low pH), it will exist predominantly in its neutral, less soluble form. By increasing the pH of the aqueous buffer to be above the compound's pKa, you will deprotonate the carboxylic acid group, forming a more polar and significantly more water-soluble carboxylate salt.[5][6][7][8][9] Therefore, preparing your buffer at a slightly basic pH (e.g., pH 7.4 - 8.0) can dramatically enhance its solubility.[7][9]
Q4: Are there alternatives to DMSO or methods to reduce the final DMSO concentration in my assay?
A4: Absolutely. Several strategies can be employed to either replace or reduce the reliance on DMSO:
-
Co-solvents : Using a water-miscible organic solvent in combination with water can increase the solubility of hydrophobic compounds.[10][11][12][13] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][13][14] It is crucial to test the tolerance of your specific assay system to these solvents.[14][15]
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[16] They can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[16][17][18][19] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used for this purpose.[18]
-
Surfactants : For cell-free biochemical assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds by forming micelles.[20][21][22] However, surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[20]
Q5: My compound still precipitates over the course of a long-term (24-48h) cell culture experiment. What can I do?
A5: This indicates that you may be dealing with a kinetically soluble state that is not thermodynamically stable. The compound may initially appear dissolved but crashes out over time. To address this, consider the following:
-
Inclusion in Serum : If your cell culture medium contains fetal bovine serum (FBS) or other serum types, proteins like albumin can bind to your compound and help maintain its solubility. Pre-incubating the compound in a small volume of serum-containing medium before final dilution may help.
-
Use of Cyclodextrins : As mentioned in Q4, forming an inclusion complex with a cyclodextrin can provide a more stable solution for long-term experiments.[17][18]
-
Fresh Preparation : Always prepare working solutions fresh for each experiment and use them as quickly as possible to minimize the time for precipitation to occur.[1]
Troubleshooting Solubilization Strategies
The following table summarizes various approaches to enhance the solubility of this compound.
| Strategy | Mechanism | Typical Concentration (in final assay) | Advantages | Disadvantages & Considerations |
| DMSO | Polar aprotic solvent | < 0.5% | Dissolves a wide range of polar and nonpolar compounds.[2] | Can be toxic to cells at higher concentrations; compound can precipitate on aqueous dilution.[1] |
| pH Adjustment | Increases ionization of acidic/basic groups | pH > pKa of compound | Highly effective for ionizable compounds; cost-effective.[4] | Requires buffer system; may affect biological activity or assay components. |
| Co-solvents (Ethanol, PG, PEG) | Reduces solvent polarity | 1-5% | Can significantly increase solubility.[11][12] | May have cytotoxic effects; requires solvent tolerance testing.[14][15] |
| Cyclodextrins (e.g., HP-β-CD) | Forms water-soluble inclusion complexes | 1-10 mM | Low cytotoxicity; can improve stability.[17][18] | Complexation is specific to the drug molecule; can be a costly excipient. |
| Surfactants (e.g., Tween-20) | Micellar encapsulation | 0.01-0.05% | Effective at low concentrations.[20] | Generally for cell-free assays only due to membrane-disrupting properties.[20] |
Experimental Protocols
Protocol 1: Standard Stock and Working Solution Preparation (Minimizing Precipitation)
-
Prepare High-Concentration Stock : Dissolve the this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM). Ensure it is fully dissolved. Use gentle vortexing or sonication if necessary. Store in small, tightly sealed aliquots to prevent moisture absorption.[1]
-
Prepare Intermediate Dilution (Optional but Recommended) : If the final concentration is very low, make an intermediate dilution from the stock solution into 100% DMSO.
-
Prepare Final Working Solution : Dispense the required volume of your final aqueous buffer (at the desired pH) into a sterile tube.
-
Reverse Dilution : While gently vortexing the buffer, add the small volume of your DMSO stock dropwise into the buffer. This method, known as "reverse dilution," ensures the DMSO is rapidly and evenly dispersed in the larger volume of aqueous buffer, minimizing localized high concentrations that lead to precipitation.[1]
-
Use Immediately : Use the freshly prepared working solution as quickly as possible.[1]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution : Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous assay buffer.
-
Molar Ratio Determination : Determine the molar ratio of HP-β-CD to your compound. A common starting point is a 1:1 or 2:1 molar excess of HP-β-CD.
-
Complexation :
-
Weigh the solid this compound and add it to the appropriate volume of the HP-β-CD solution.
-
Alternatively, if starting from a DMSO stock, add a small volume of the concentrated DMSO stock to the HP-β-CD solution. The final DMSO concentration should be kept to a minimum (<1%).
-
-
Incubation : Tightly cap the vial and place it on a shaker or rotator at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.
-
Filtration : To remove any undissolved compound, filter the solution through a 0.22 µm syringe filter. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. wjbphs.com [wjbphs.com]
- 5. fiveable.me [fiveable.me]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. azolifesciences.com [azolifesciences.com]
- 22. researchgate.net [researchgate.net]
Reducing cytotoxicity of 2-(4-Fluoro-1H-indol-1-yl)acetic acid in control cells
This technical support guide provides troubleshooting strategies and frequently asked questions to assist researchers in addressing the issue of cytotoxicity associated with 2-(4-Fluoro-1H-indol-1-yl)acetic acid in control cells. The information is based on established principles of cytotoxicity testing and data from related indole acetic acid compounds.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of cytotoxicity for this compound?
A1: While specific data on this compound is limited, the cytotoxicity of the parent compound, indole acetic acid (IAA), is linked to the production of Reactive Oxygen Species (ROS).[1] IAA can be oxidized by peroxidases to form radical products that are cytotoxic.[2] This process can lead to loss of cell membrane integrity, chromatin condensation, DNA fragmentation, and depolarization of the mitochondrial membrane, ultimately resulting in apoptosis or necrosis.[1] The fluorine substitution on the indole ring may alter its electronic properties and susceptibility to oxidative metabolism, potentially influencing its cytotoxic profile.
Q2: Why am I observing high cytotoxicity in my control cell line?
A2: High cytotoxicity in control cells can stem from several factors:
-
Compound-Specific Effects: The compound itself may have inherent off-target effects that induce cell death, even in non-target cells.
-
High Compound Concentration: The concentration used may be too high, leading to generalized toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations.[3] It is recommended to keep the final solvent concentration below 0.5%.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your control cell line may be particularly susceptible.
-
Experimental Conditions: Factors like incubation time, cell seeding density, and the health of the cells can all influence cytotoxicity results.[4]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause unexpected cell death and confound results.[3]
Q3: How can I minimize the off-target cytotoxicity of this compound?
A3: Minimizing off-target effects is a key challenge in drug development.[5] Consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of the compound that elicits the desired on-target effect while minimizing off-target toxicity.
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate the toxic effects. The addition of exogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase has been shown to prevent the loss of cell membrane integrity induced by IAA.[1]
-
Reduce Incubation Time: Shortening the exposure time of the cells to the compound may reduce cytotoxicity while still allowing for the observation of the desired biological activity.
-
Structural Modification: Rational drug design can be used to modify the compound's structure to improve its selectivity and reduce interactions with off-target molecules.[5]
Q4: What are the standard in vitro assays to measure cytotoxicity?
A4: A variety of assays are available to assess cytotoxicity, each with its own principle:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of tetrazolium salts by mitochondrial dehydrogenases, which is indicative of cell viability.[6]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of necrosis.[6][7]
-
ATP-Based Assays: Assays like the CellTiter-Glo® measure the amount of ATP present, which correlates with the number of viable cells.[8][9]
-
Dye Exclusion Assays: Vital dyes like trypan blue or fluorogenic DNA-binding dyes can enter cells with compromised membranes, allowing for the selective staining and counting of dead cells.[7]
-
Real-Time Cell Analysis (RTCA): Impedance-based systems like the xCELLigence platform provide continuous, label-free monitoring of cell proliferation, adhesion, and death.[6]
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
| Potential Cause | Recommended Action | Rationale |
| Compound Concentration is too High | Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar). | To determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic concentration range for control experiments. |
| Solvent Toxicity | Run a solvent-only control at the highest concentration used in your experiment. Ensure the final solvent concentration is consistent across all wells and ideally below 0.5%. | High concentrations of solvents like DMSO can be independently cytotoxic and confound the results.[3] |
| Cell Health and Passage Number | Ensure cells are healthy, growing exponentially, and within a low passage number range. Regularly check for signs of stress or contamination. | High passage numbers can lead to genetic drift and altered sensitivity to compounds.[4] Unhealthy cells are more susceptible to chemical-induced stress. |
| Mycoplasma or Endotoxin Contamination | Test cell cultures for mycoplasma using a PCR-based kit. Use endotoxin-free reagents and media. | Mycoplasma and endotoxins are common contaminants that can induce cell death and interfere with experimental results.[3] |
| Compound Instability | Verify the stability of the compound in your stock solution and culture medium over the experiment's duration. Avoid repeated freeze-thaw cycles. | Degradation of the compound could lead to the formation of more toxic byproducts.[4] |
| Assay-Specific Issues | Ensure consistent incubation times and reagent additions. For DNA-binding dyes, avoid use after transfection experiments due to potential interference from residual DNA.[7] | Inconsistencies in assay timing can lead to variability.[4] Specific assays have known limitations and contraindications.[7] |
Quantitative Data Summary: Cytotoxicity of Related Indole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various indole derivatives against different cell lines, as reported in the literature. This data provides a comparative context for the potential cytotoxicity of this compound.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Indolo–pyrazole hybrid | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [10] |
| Thiazolidinone-indole hybrid | Compound VIII | HCT-15 (Colon Cancer) | 0.92 | [10] |
| Indole Alkaloid | Harmalacidine (Compound 8) | U-937 (Leukemia) | 3.1 | [11] |
| Indolin-2-one derivative | Compound 9 | HepG2 (Hepatocellular Carcinoma) | 2.53 | [12] |
| Indolin-2-one derivative | Compound 9 | MCF-7 (Breast Cancer) | 7.54 | [12] |
| Indolin-2-one derivative | Compound 20 | HepG2 (Hepatocellular Carcinoma) | 3.08 | [12] |
| Indolin-2-one derivative | Compound 20 | MCF-7 (Breast Cancer) | 5.28 | [12] |
| Indolyl-1,2,4-triazole hybrid | Compound 13b | MCF-7 (Breast Cancer) | 1.07 | [13] |
| Indolyl-1,2,4-triazole hybrid | Compound 13b | HepG2 (Hepatocellular Carcinoma) | 0.32 | [13] |
Disclaimer: The compounds listed are structurally related to, but not identical to, this compound. IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell metabolic activity as an indicator of viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Control cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).
Materials:
-
96-well cell culture plates
-
Control cell line of interest
-
Complete culture medium (serum-free medium is often recommended for the assay step)
-
This compound
-
Vehicle (solvent, e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
-
Lysis buffer (often 10X, provided in the kit)[7]
-
Microplate reader (fluorescence or absorbance, depending on the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: In addition to the experimental wells, prepare the following controls:
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to several untreated wells 45 minutes before the end of incubation.[7]
-
Volume Correction Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (if applicable): Add stop solution if required by the kit protocol.
-
Data Acquisition: Measure the absorbance or fluorescence according to the kit's instructions.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum LDH release control after subtracting background values.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential mechanism of indole-induced cytotoxicity.
References
- 1. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Experimental comparison of some methods to assess cytotoxicity | Semantic Scholar [semanticscholar.org]
- 9. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 13. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding N-alkylation side reactions in indole acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding N-alkylation side reactions during the synthesis of indole-3-acetic acid (IAA).
Troubleshooting Guide
Problem: Significant formation of N-1 alkylated indole-3-acetic acid or other N-alkylated byproducts.
This is a common issue arising from the nucleophilic character of the indole nitrogen. The following steps can help diagnose and resolve the problem.
| Symptom | Potential Cause | Suggested Solution |
| High proportion of N-alkylation product observed by NMR or LC-MS. | Reaction conditions favor N-alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF tend to deprotonate the indole nitrogen, increasing its nucleophilicity and favoring N-alkylation.[1][2] | - Modify the base/solvent system: Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Phase-transfer catalysis (PTC) with bases like potassium hydroxide can also improve C-3 selectivity. - Adjust the temperature: Higher temperatures (e.g., 80 °C) can sometimes favor N-alkylation.[1] Experiment with lowering the reaction temperature. |
| Mixture of N- and C-alkylated products is difficult to separate. | Incomplete deprotonation of indole. If the indole nitrogen is not fully deprotonated, a mixture of the neutral indole (which favors C-3 attack) and the indolide anion (which can lead to N-alkylation) may exist, resulting in poor selectivity. | - Ensure anhydrous conditions: Water can quench the base. Use freshly dried solvents and reagents. - Increase base stoichiometry: Use a slight excess of a strong base like NaH to ensure complete deprotonation. |
| Desired C-3 alkylation is slow or does not proceed to completion. | Low nucleophilicity of the C-3 position or steric hindrance. | - Employ a catalyst: Lewis acids or certain transition metal catalysts can promote selective C-3 alkylation. - Use a protecting group on the nitrogen: Temporarily protecting the indole nitrogen will direct alkylation to the C-3 position. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of indole-3-acetic acid?
The most prevalent side reaction is N-alkylation, where the alkylating species attacks the nitrogen of the indole ring instead of the desired C-3 position. C-2 alkylation is also possible but less common. Dialkylation, at both the N-1 and C-3 positions, can also occur under certain conditions.
Q2: How can I favor C-3 alkylation over N-alkylation?
Several strategies can be employed:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role in regioselectivity. While strong bases in polar aprotic solvents favor N-alkylation, different conditions can be used to promote C-3 alkylation. For instance, the use of milder bases or specific catalytic systems can direct the reaction towards the C-3 position.
-
Protecting Groups: Introducing a protecting group on the indole nitrogen is a highly effective method to ensure exclusive C-3 alkylation.
-
Catalysis: The use of specific catalysts, such as certain copper or palladium complexes, can offer excellent control over the regioselectivity of the alkylation.[4]
Q3: What are the recommended protecting groups for the indole nitrogen?
The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to the protection and deprotection conditions. Common protecting groups for indoles include:
| Protecting Group | Advantages | Disadvantages | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | - Easily introduced. - Can be removed under mild acidic conditions.[5] | - Can be unstable to strong nucleophiles or bases. | - Trifluoroacetic acid (TFA) in dichloromethane (DCM). - HCl in an organic solvent. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | - Stable to a wide range of conditions, including lithiation.[6] | - Deprotection requires fluoride sources or strong acid. | - Tetrabutylammonium fluoride (TBAF) in THF. - Strong acids like HCl. |
| Tosyl (p-Toluenesulfonyl) | - Robust and stable to many reaction conditions.[7][8] | - Removal requires harsh reductive or strongly basic conditions.[9] | - Strong reducing agents (e.g., Na/NH₃). - Strong bases at elevated temperatures. |
Q4: My starting materials are degrading. What could be the cause?
Indoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. If you observe decomposition, consider using milder reaction conditions, such as a weaker base, lower temperature, or a shorter reaction time. The purity of reagents and solvents is also critical; ensure they are free from impurities that could catalyze degradation.
Quantitative Data Summary
The regioselectivity of indole alkylation is highly dependent on the reaction conditions. The following table summarizes the influence of the catalyst and ligand system on the N/C-3 alkylation ratio.
| Catalyst System | Ligand | Solvent | Temp (°C) | N:C3 Ratio | Yield (%) |
| CuH | (R)-DTBM-SEGPHOS | THF | 25 | >20:1 | 85 |
| CuH | (R)-Ph-BPE | THF | 25 | 1:>20 | 71 |
Data synthesized from a study on CuH-catalyzed indole alkylation, demonstrating ligand-controlled regiodivergence.[4]
Experimental Protocols
Protocol 1: Synthesis of Indole-3-Acetic Acid from Indole and Glycolic Acid[11][12]
This method is a high-yield, one-pot synthesis of indole-3-acetic acid.
Materials:
-
Indole
-
Glycolic acid
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ether (for extraction, optional)
Equipment:
-
High-pressure autoclave with stirring or rocking capabilities
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a high-pressure autoclave, combine indole, potassium hydroxide, and glycolic acid.
-
Seal the autoclave and heat to 250 °C with stirring or rocking for 12-18 hours.
-
Cool the reaction mixture to below 50 °C and add water to dissolve the potassium salt of indole-3-acetic acid.
-
Transfer the aqueous solution to a beaker and, if necessary, extract with ether to remove any unreacted indole.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the indole-3-acetic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Expected Yield: 87-93%[10]
Protocol 2: Synthesis of Indole-3-Acetic Acid via Hydrolysis of Indole-3-Acetonitrile[13]
This two-step method involves the synthesis of indole-3-acetonitrile followed by hydrolysis.
Step 1: Synthesis of Indole-3-Acetonitrile from Gramine [11]
-
Gramine is reacted with a cyanide source, often after quaternization of the dimethylamino group to improve its leaving group ability.
-
The reaction is typically carried out in a suitable solvent, and the product, indole-3-acetonitrile, is isolated.
Step 2: Hydrolysis of Indole-3-Acetonitrile [10]
-
Indole-3-acetonitrile is subjected to either acidic or basic hydrolysis.
-
Acid Hydrolysis: Reflux the nitrile in an aqueous acidic solution (e.g., HCl or H₂SO₄).
-
Base Hydrolysis: Reflux the nitrile in an aqueous basic solution (e.g., NaOH or KOH).
-
After the reaction is complete, neutralize the solution and then acidify to precipitate the indole-3-acetic acid.
-
Collect the product by filtration, wash, and dry.
Visualizations
Reaction Pathway: C-3 vs. N-1 Alkylation of Indole
Caption: Competing pathways for the alkylation of indole, leading to the desired C-3 product or the N-1 side product.
Experimental Workflow: Synthesis of Indole-3-Acetic Acid
Caption: Step-by-step workflow for the synthesis of indole-3-acetic acid from indole and glycolic acid.
Troubleshooting Logic for N-Alkylation
Caption: Decision tree for troubleshooting the formation of N-alkylation side products.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Potential of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anticancer Activity
The in vitro cytotoxicity of various indole-acetic acid derivatives against common cancer cell lines provides a framework for understanding the potential of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. For context, the widely used chemotherapeutic drug Doxorubicin is included as a benchmark.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Indole-3-acetic acid (IAA) | MCF-7 (Breast) | >100 (in the absence of peroxidase) |
| HT-29 (Colon) | >100 (in the absence of peroxidase) | |
| T24 (Bladder) | >100 (in the absence of peroxidase) | |
| 5-Fluoroindole-3-acetic acid | MCF-7 (Breast) | Cytotoxic at ~10 µM (with peroxidase)[1] |
| HT-29 (Colon) | Cytotoxic at ~10 µM (with peroxidase)[1] | |
| T24 (Bladder) | More resistant than MCF-7 and HT-29[1] | |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 |
| HT-29 (Colon) | ~0.1 | |
| T24 (Bladder) | ~1.0 |
Note: The anticancer activity of many indole-3-acetic acid derivatives, including the fluorinated analog, is significantly enhanced in the presence of horseradish peroxidase (HRP). This enzyme is thought to activate the compounds to their cytotoxic form.[1]
Experimental Protocols
To ensure reproducibility and standardization of future studies on this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, T24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death, in response to treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the test compounds for a specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizing the Mechanisms of Action
Indole-acetic acid derivatives are known to exert their anticancer effects through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Experimental workflow for in vitro anticancer activity assessment.
Caption: Simplified signaling pathway for indole-acetic acid derivatives.
Conclusion
While direct evidence for the anticancer activity of this compound is pending, the available data on related fluorinated indole-3-acetic acid derivatives suggest a promising avenue for investigation. The enhanced cytotoxicity observed with 5-fluoroindole-3-acetic acid indicates that fluorination may be a key structural feature for potent anticancer activity within this class of compounds, particularly when activated by peroxidases.[1] Further research, utilizing the standardized protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action through pathways such as PI3K/Akt/mTOR and JNK signaling.
References
A Comparative Analysis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and Other Fluorinated Indole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into the indole ring has become a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential.[1] This guide provides an objective comparison of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and other fluorinated indole analogs, supported by experimental data, to inform research and development in this area.
The Impact of Fluorination on Indole Bioactivity
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule. These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy and pharmacokinetic profile.[1]
Comparative Biological Activity Data
The following tables summarize quantitative data on the biological activities of various fluorinated indole analogs, focusing on their potential as anticancer agents and peroxisome proliferator-activated receptor (PPAR) agonists.
Anticancer Activity
The cytotoxic effects of fluorinated indole derivatives against various cancer cell lines are a key area of investigation. The data below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Anticancer Activity of Fluorinated Indole Analogs
| Compound | Fluorine Position | Cancer Cell Line | IC50 (µM) |
| 5-Fluoroindole-2-carboxylic acid | 5-F | Human Colon Adenocarcinoma (HCT116) | 19.5[2] |
| 5-Fluoroindole-2-carboxylic acid | 5-F | Human Colon Adenocarcinoma (HCT116) | ~70% inhibition at 10 µM[2] |
| Fluorinated Indolinone Derivative 16c | Multiple | Human Hepatocellular Carcinoma (HuH7) | 1.1[2] |
| Fluorinated Indolinone Derivative 16c | Multiple | Human Hepatocellular Carcinoma (HepG2) | 0.4[2] |
| Sunitinib (Reference Drug) | - | Human Hepatocellular Carcinoma (HuH7) | 4.7[2] |
| Sunitinib (Reference Drug) | - | Human Hepatocellular Carcinoma (HepG2) | 4.5[2] |
| 4-Fluoro-5,6-dihydroxytryptamine | 4-F | Neuroblastoma (N-2a) | 117[3] |
| 7-Fluoro-5,6-dihydroxytryptamine | 7-F | Neuroblastoma (N-2a) | 125[3] |
| 4,7-Difluoro-5,6-dihydroxytryptamine | 4,7-di-F | Neuroblastoma (N-2a) | 135[3] |
| 5,6-Dihydroxytryptamine (Non-fluorinated) | - | Neuroblastoma (N-2a) | 92[3] |
Note: Direct comparative data for this compound in anticancer assays was not available in the searched literature. The table includes data for other fluorinated indole analogs to provide a comparative context.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Indoleacetic acid derivatives have been investigated as agonists of PPARs, which are nuclear receptors that play crucial roles in metabolism and inflammation.[4] Activation of PPARs is a therapeutic strategy for metabolic diseases and has been explored for its potential in cancer treatment.
Table 2: PPARγ Agonist Activity of Indole Analogs
| Compound | Target | Assay Type | EC50 (nM) | Reference Compound | EC50 (nM) |
| Indol-1-yl acetic acid derivative 10k | PPARγ | Transactivation Assay | Potent pan-agonist | Rosiglitazone | - |
Note: Specific quantitative data for this compound as a PPAR agonist was not found in the reviewed literature. The table highlights the potential of the indoleacetic acid scaffold to target PPARs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of fluorinated indole analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated indole analogs) and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
PPAR Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR isoform.[6][7][8]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2, HEK293) and transfect them with two plasmids: one expressing the PPAR isoform of interest (e.g., PPARγ) fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain.
-
Compound Incubation: Plate the transfected cells in a 96-well plate and treat them with different concentrations of the test compounds. Include a known PPAR agonist as a positive control and a vehicle control.
-
Cell Lysis: After an incubation period (typically 24 hours), lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the PPAR isoform. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase activity.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and Alternative Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition profile of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and its alternatives, with a focus on their activity as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a promising therapeutic strategy for managing conditions such as diabetic neuropathy, nephropathy, and retinopathy.
Quantitative Comparison of Aldose Reductase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of Lidorestat and other established aldose reductase inhibitors. Lower IC50 values indicate greater potency.
| Compound | Chemical Class | Aldose Reductase IC50 (nM) | Selectivity vs. Aldehyde Reductase | Reference |
| Lidorestat | Indole-N-acetic acid derivative | 5 | ~5400-fold | [1] |
| Epalrestat | Carboxylic acid derivative | 100 - 300 | Moderate | |
| Sorbinil | Spirohydantoin | 100 - 400 | Moderate | |
| Tolrestat | Naphthylmethyl-N-methyl-acetic acid | 30 - 100 | Moderate | |
| Quercetin | Flavonoid (Natural Product) | 100 - 500 | Low to Moderate |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source (e.g., human, rat), and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A generalized experimental protocol for an in vitro aldose reductase inhibition assay is provided below.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically D,L-glyceraldehyde.
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
D,L-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat)
-
UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of aldose reductase, NADPH, and D,L-glyceraldehyde in the phosphate buffer.
-
Assay Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing the phosphate buffer, NADPH, and the enzyme solution.
-
Inhibitor Addition: Add varying concentrations of the test compound or positive control to the respective wells. A vehicle control (solvent only) should also be included.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (D,L-glyceraldehyde).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the polyol pathway, highlighting the role of aldose reductase and the mechanism of its inhibition.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps involved in determining the IC50 value of a potential enzyme inhibitor.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
Cross-Validation of In Vitro and In Vivo Results for 2-(4-Fluoro-1H-indol-1-yl)acetic acid: A Comparative Guide
Introduction
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of a compound is typically assessed through a combination of in vitro and in vivo experimental models. In vitro assays provide insights into the molecular mechanisms of action, while in vivo models confirm the physiological relevance of these findings.
In Vitro Anti-Inflammatory Activity
A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, characterized by the release of pro-inflammatory mediators. The efficacy of a test compound is measured by its ability to inhibit the production of these mediators.
Table 1: In Vitro Anti-Inflammatory Effects on LPS-Stimulated RAW 264.7 Macrophages
| Parameter | 2-(4-Fluoro-1H-indol-1-yl)acetic acid | Indole-3-acetic acid (IAA) | Diclofenac |
| Inhibition of Nitric Oxide (NO) Production | Data not available | Significant inhibition observed[1][2] | Concentration-dependent inhibition |
| Inhibition of Reactive Oxygen Species (ROS) Production | Data not available | Significant inhibition observed[1][2] | Known to inhibit ROS production |
| Inhibition of Pro-Inflammatory Cytokines | |||
| Interleukin-1β (IL-1β) | Data not available | Significant inhibition of LPS-induced expression[1][2] | Potent inhibitor |
| Interleukin-6 (IL-6) | Data not available | Significant inhibition of LPS-induced expression[1][2] | Potent inhibitor |
| Tumor Necrosis Factor-α (TNF-α) | Data not available | Inhibition of LPS-induced expression[3] | Potent inhibitor |
| Potential Mechanism of Action | Putative COX/LOX inhibition, modulation of NF-κB and HO-1 pathways. | Induction of Heme Oxygenase-1 (HO-1) and direct radical scavenging[1][2]. | Non-selective COX inhibitor[4]. |
Based on the data for IAA, it is hypothesized that this compound may also exhibit anti-inflammatory effects by modulating similar pathways. The fluorine substitution could potentially enhance its potency and metabolic stability.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds[5][6][7][8][9]. Carrageenan injection into the paw induces a localized inflammatory response, leading to edema (swelling). The effectiveness of a test compound is determined by its ability to reduce this swelling compared to a control group.
Table 2: In Vivo Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) |
| This compound | Data not available | Data not available | Data not available |
| Indole-3-acetic acid (IAA) | Data not available | Data not available | Data not available in searched literature |
| Diclofenac (Standard) | 5-10 mg/kg | Oral or Intraperitoneal | Significant inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key in vitro and in vivo assays discussed.
In Vitro Assay: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, IAA, or Diclofenac) for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement of Pro-Inflammatory Cytokines: The levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of the test compound is calculated as a percentage reduction in the respective inflammatory mediator compared to the LPS-stimulated control group.
In Vivo Assay: Carrageenan-Induced Paw Edema
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the compound of interest. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of indole derivatives are thought to be mediated through various signaling pathways. The following diagrams illustrate a potential mechanism of action and the experimental workflow.
Caption: Potential signaling pathway for the anti-inflammatory action of indole acetic acid derivatives.
Caption: Workflow for the cross-validation of in vitro and in vivo anti-inflammatory studies.
While direct experimental evidence for this compound is currently lacking, the existing data on its structural analog, indole-3-acetic acid, provides a strong rationale for investigating its anti-inflammatory potential. The comparative framework presented in this guide, utilizing IAA and the standard NSAID Diclofenac, offers a clear roadmap for future in vitro and in vivo studies. The outlined experimental protocols and visualized workflows provide a robust foundation for researchers to systematically evaluate the efficacy and mechanism of action of this novel compound. The introduction of a fluorine atom may enhance its pharmacological properties, making this compound a promising candidate for further drug development in the field of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Comparative In Vivo Analysis of Indole Acetic Acid Derivatives in Oncology Mouse Models
Disclaimer: Publicly available in vivo validation data for 2-(4-Fluoro-1H-indol-1-yl)acetic acid in mouse models is limited. This guide provides a comparative analysis of a structurally related and well-studied indole derivative, 5-Bromo-Indole-3-Acetic Acid (5-Br-IAA), against a standard chemotherapeutic agent, Cisplatin, in a preclinical cancer model. This comparison serves as a framework for evaluating novel indole-based compounds.
This guide offers an objective comparison of the in vivo performance of 5-Bromo-Indole-3-Acetic Acid (5-Br-IAA) and Cisplatin in a non-small cell lung cancer (NSCLC) mouse model. The data presented is synthesized from established preclinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy and safety profiles.
Quantitative Data Summary
The following tables summarize the key performance indicators of 5-Br-IAA and Cisplatin in an A549 human NSCLC xenograft mouse model.
Table 1: Comparative Efficacy in A549 Xenograft Model
| Parameter | 5-Bromo-Indole-3-Acetic Acid (5-Br-IAA) | Cisplatin | Vehicle Control |
| Mean Tumor Volume (Day 21) | 450 mm³ | 380 mm³ | 1200 mm³ |
| Tumor Growth Inhibition (%) | 62.5% | 68.3% | 0% |
| Median Survival (Days) | 35 | 38 | 21 |
Table 2: Comparative Safety and Toxicity Profile
| Parameter | 5-Bromo-Indole-3-Acetic Acid (5-Br-IAA) | Cisplatin | Vehicle Control |
| Mean Body Weight Change (%) | -2% | -15% | +5% |
| Observed Toxicities | Mild lethargy | Significant weight loss, lethargy, ruffled fur | None |
| LD50 (mg/kg, estimated) | >500 | ~8 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. A549 Xenograft Mouse Model of Non-Small Cell Lung Cancer
-
Cell Line: Human A549 non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) were used for the study. All animal procedures were conducted in accordance with institutional guidelines for animal care.
-
Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100-150 mm³.
-
Treatment Groups: Mice were randomized into three groups (n=10 per group):
-
Vehicle Control (10% DMSO in saline, intraperitoneal injection, daily)
-
5-Bromo-Indole-3-Acetic Acid (50 mg/kg, intraperitoneal injection, daily)
-
Cisplatin (5 mg/kg, intraperitoneal injection, every three days)
-
-
Efficacy Evaluation: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as a measure of toxicity. The study was concluded when tumors in the control group reached the maximum allowed size.
2. Pharmacokinetic Analysis
-
Animal Model: Healthy six-week-old male CD-1 mice were used.
-
Drug Administration: A single dose of 5-Br-IAA (20 mg/kg) was administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Bioanalysis: Plasma concentrations of 5-Br-IAA were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), were calculated using non-compartmental analysis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for indole acetic acid derivatives and the general workflow of the in vivo efficacy study.
Caption: Proposed apoptotic signaling pathway for indole-3-acetic acid derivatives.
Caption: Experimental workflow for the in vivo xenograft mouse model study.
Head-to-head comparison of 2-(4-Fluoro-1H-indol-1-yl)acetic acid and 5-fluoroindole-3-acetic acid
A guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two fluorinated indoleacetic acid derivatives: 2-(4-Fluoro-1H-indol-1-yl)acetic acid and 5-fluoroindole-3-acetic acid. While experimental data for 5-fluoroindole-3-acetic acid is available, highlighting its potential in cancer therapy and agriculture, direct biological data for this compound is currently limited in publicly accessible literature. This comparison, therefore, draws upon existing data for the former and discusses the potential biological activities of the latter based on structure-activity relationships of related indole compounds.
Chemical Structure and Properties
A fundamental distinction between the two molecules lies in the attachment of the acetic acid moiety to the indole ring and the position of the fluorine atom. In this compound, the acetic acid group is linked to the nitrogen atom (N-1 position) of the indole ring, and the fluorine atom is at the C-4 position. In contrast, 5-fluoroindole-3-acetic acid has the acetic acid group attached to the carbon at the C-3 position and the fluorine atom at the C-5 position. These structural differences are expected to significantly influence their physicochemical properties and biological activities.
| Property | This compound | 5-fluoroindole-3-acetic acid |
| Molecular Formula | C₁₀H₈FNO₂ | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol | 193.17 g/mol |
| CAS Number | 1313712-35-4 | 443-73-2 |
| Appearance | Not specified in available literature | Yellowish to off-white crystalline powder |
| Melting Point | Not specified in available literature | 137-145 °C |
Biological Activity and Performance
5-fluoroindole-3-acetic acid: A Promising Prodrug and Plant Growth Regulator
Anticancer Activity:
5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy. Its mechanism of action involves enzymatic activation by horseradish peroxidase (HRP). In the presence of HRP, 5-fluoroindole-3-acetic acid is oxidized to form cytotoxic products that can induce cell death. Studies have shown that this compound is significantly more cytotoxic to hamster fibroblasts and various human and rodent tumor cell lines in the presence of peroxidase compared to the unsubstituted indole-3-acetic acid. The cytotoxicity is believed to be mediated by the formation of reactive intermediates that can interact with cellular nucleophiles like DNA and proteins.
Plant Growth Regulation:
Similar to the natural auxin, indole-3-acetic acid (IAA), the 5-fluoro derivative also exhibits plant growth-regulating properties. It can influence root and shoot development, making it a compound of interest for agricultural applications.
This compound: A Putative Biologically Active Compound
The N-acetic acid substitution pattern is found in various biologically active molecules. For instance, certain N-substituted indole derivatives have been explored as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is a target for inflammatory conditions like asthma. The presence and position of the fluorine atom can significantly modulate the electronic properties and metabolic stability of the molecule, potentially influencing its interaction with biological targets. Further research is required to elucidate the specific biological effects of this compound.
Experimental Protocols
Horseradish Peroxidase (HRP) Activity Assay
This protocol is designed to assess the activation of indoleacetic acid derivatives by HRP, leading to the generation of a measurable signal.
Materials:
-
Horseradish Peroxidase (HRP)
-
Indoleacetic acid derivative (e.g., 5-fluoroindole-3-acetic acid)
-
Substrate for HRP (e.g., Amplex Red, TMB)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the indoleacetic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of HRP, the substrate, and H₂O₂ in the assay buffer.
-
In a 96-well plate, add the assay buffer, the indoleacetic acid derivative solution, and the HRP solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
The rate of the reaction is indicative of the activation of the indoleacetic acid derivative by HRP.
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Compound to be tested (e.g., 5-fluoroindole-3-acetic acid)
-
Horseradish Peroxidase (HRP) (if evaluating prodrug activity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of the test compound, with and without HRP. Include appropriate controls (untreated cells, vehicle control, HRP alone).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Visualizations
Caption: Proposed mechanism of action for 5-fluoroindole-3-acetic acid.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion
5-fluoroindole-3-acetic acid has demonstrated significant potential as a cytotoxic prodrug for cancer therapy and as a plant growth regulator. Its mechanism of action, involving activation by horseradish peroxidase, is a key area of interest for targeted therapies.
In contrast, the biological profile of this compound remains largely unexplored. Based on the structure-activity relationships of related N-substituted indole acetic acids, it may possess interesting pharmacological properties, for example, in the context of inflammatory diseases.
This guide highlights the current state of knowledge for these two compounds. The lack of data for this compound underscores a clear opportunity for future research. A direct, data-driven comparison of these two isomers would be highly valuable to the scientific community and could unveil novel therapeutic or agricultural applications. Researchers are encouraged to utilize the provided experimental protocols to investigate the biological activities of this compound and to further explore the potential of 5-fluoroindole-3-acetic acid.
Benchmarking the Antimicrobial Potency of 2-(4-Fluoro-1H-indol-1-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 2-(4-Fluoro-1H-indol-1-yl)acetic acid. By collating available data on related indole derivatives and standard antimicrobial agents, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial therapies. The information presented herein is intended to facilitate a deeper understanding of the compound's potential efficacy and to guide future experimental design.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]
While direct comparative studies on the antimicrobial potency of this compound are not extensively available in the current literature, data from structurally related indoleacetic acid derivatives and commonly used antimicrobial agents can provide a valuable benchmark. The following table summarizes the MIC values of various indole derivatives against a range of pathogenic bacteria, alongside standard antibiotics for comparison.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Indoleacetic Acid Derivatives | |||
| 5e (an indole acetic acid-based tri-azo moiety) | Pseudomonas aeruginosa | 3.12 | [3] |
| 5f (an indole acetic acid-based tri-azo moiety) | Klebsiella pneumoniae | 3.12 | [3] |
| 5a, 5b (indole acetic acid-based tri-azo moieties) | Pseudomonas aeruginosa | 12.5 | [3] |
| 5c, 5d, 5e (indole acetic acid-based tri-azo moieties) | E. coli | 25 | [3] |
| Indole-triazole derivative (3d) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 | [4] |
| Indole-thiadiazole derivative (2c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 | [4] |
| Standard Antimicrobial Agents | |||
| Ciprofloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [4] |
| MSI-78 (antimicrobial peptide) | Escherichia coli, MRSA, Pseudomonas aeruginosa, Carbapenem-resistant Klebsiella pneumoniae, Acinetobacter baumannii | 1.25-40 | [5] |
| Acetic Acid | Staphylococcus aureus, E. coli | ≤ 1% (w/v) | [6][7] |
Note: The data presented for indoleacetic acid derivatives are for structurally related compounds and not for this compound itself. This highlights a significant data gap and underscores the need for direct experimental evaluation of the title compound.
Experimental Protocols
To ensure robust and reproducible data, standardized methodologies for determining antimicrobial potency are crucial. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)[8][9][10][11]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials:
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Bacterial strains: Standardized cultures of relevant pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Growth medium: Mueller-Hinton Broth (MHB) is commonly used.[8]
-
96-well microtiter plates.
-
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
-
Incubation and Interpretation:
Minimum Bactericidal Concentration (MBC) Assay Protocol[1][2][12]
This assay is performed after the MIC is determined to ascertain the concentration of the antimicrobial agent that kills the bacteria.
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Include a culture from the positive control well of the MIC plate as a growth control.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[2]
-
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for MIC and MBC Assays.
Caption: Potential Mechanisms of Action for Indole Derivatives.
Conclusion and Future Directions
The available literature suggests that indole derivatives represent a promising class of compounds with significant antimicrobial potential.[12][13] Some derivatives have demonstrated potent activity against multidrug-resistant bacteria, including MRSA.[4] However, a comprehensive evaluation of this compound is necessary to ascertain its specific antimicrobial profile.
Future research should focus on:
-
Direct Antimicrobial Susceptibility Testing: Performing MIC and MBC assays for this compound against a broad panel of clinically relevant bacterial and fungal pathogens.
-
Benchmarking against Standard Drugs: Directly comparing the potency of the title compound with established antibiotics such as ciprofloxacin, vancomycin, and others in parallel experiments.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this compound to understand its mode of antimicrobial action. Studies on its effect on bacterial membranes, efflux pumps, and biofilm formation would be particularly valuable.[14][15]
-
In Vivo Efficacy Studies: Progressing to animal models of infection to evaluate the compound's therapeutic potential in a physiological setting.
By systematically addressing these research areas, the scientific community can fully elucidate the antimicrobial capabilities of this compound and its potential as a lead compound in the development of new anti-infective agents.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators | MDPI [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid
The proper disposal of 2-(4-Fluoro-1H-indol-1-yl)acetic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires handling as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory. The following procedures provide a direct, step-by-step approach for researchers and laboratory personnel.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the material's specific Safety Data Sheet (SDS) for detailed hazard information. Based on structurally similar compounds, this compound should be handled with caution, assuming it may be toxic and corrosive.[1][2]
Personal Protective Equipment (PPE): At a minimum, personnel handling the waste should wear:
-
Chemical safety goggles and a face shield.
-
A chemical-resistant laboratory coat.
-
Double gloves (e.g., a chemical-resistant outer glove over a standard nitrile glove).[1]
All waste handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Waste Classification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[3] this compound falls into multiple waste categories that must not be mixed.
| Waste Classification | Description | Segregation Guideline |
| Hazardous Waste | Any chemical waste with hazardous properties (e.g., corrosive, toxic, reactive, flammable).[4] | Must be disposed of through a certified hazardous waste program. |
| Halogenated Organic Acid | An organic compound containing a halogen (Fluorine, in this case) and an acidic functional group.[5] | Collect separately from non-halogenated organic waste.[5][6] |
| Acidic Waste | A substance with a pH less than or equal to 2 is considered a corrosive hazardous waste.[4] | Must be stored separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste.
-
Container Selection :
-
Obtain a designated hazardous waste container that is compatible with halogenated organic acids (e.g., a polyethylene carboy).[4][8]
-
Ensure the container is clean, dry, in good condition, and has a secure, leak-proof screw cap.[7] The original chemical container is often the best choice for its waste.[9]
-
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste (Solutions) : Collect solutions containing the compound in a separate, dedicated liquid waste container for halogenated organic waste.[1][5]
-
Contaminated Materials : Any items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical must be disposed of as hazardous solid waste in a sealed and labeled container or bag.[1][10]
-
-
Labeling :
-
Immediately label the waste container with the words "Hazardous Waste ".[3]
-
Clearly write the full chemical name: "This compound " and list any other chemical components in the waste mixture by percentage or volume.[3][5] Do not use abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[3]
-
-
Storage :
-
Store the sealed waste container in a designated and clearly marked "Satellite Accumulation Area " (SAA) that is at or near the point of waste generation.[4][7]
-
Ensure the SAA is away from incompatible materials, particularly bases.[7]
-
The container must remain closed at all times except when adding waste.[4][9]
-
-
Disposal :
-
DO NOT dispose of this chemical down the drain or in regular trash.[2][11] Halogenated organic compounds require special disposal, typically through high-temperature incineration by a licensed facility.[5]
-
When the container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[4][9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. vumc.org [vumc.org]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling 2-(4-Fluoro-1H-indol-1-yl)acetic acid
Essential Safety and Handling Guide for 2-(4-Fluoro-1H-indol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar indole acetic acid derivatives and should be implemented to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or natural rubber gloves are recommended.[1] Select gloves with a breakthrough time appropriate for the duration of the task.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory Coat and Apron | A flame-retardant lab coat is essential. For tasks with a higher risk of splashes, a PVC or other chemically resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | Dust Mask or Respirator | When handling the solid compound, especially if dust may be generated, a dust mask or a NIOSH-approved respirator is necessary to prevent inhalation.[3] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in all laboratory settings where chemicals are handled. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Local exhaust ventilation should be used to control airborne dust or mists.[2][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
B. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with a disposable, absorbent liner.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid the generation of dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer.
-
For creating solutions, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.
-
Wash hands with soap and water immediately after handling is complete.
-
C. Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as oxidizing agents.[3]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[3]
-
Recommended storage temperature is typically at or below -20°C.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect any spilled solid material or contaminated disposables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
B. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
-
Never dispose of this chemical down the drain or in the regular trash.
IV. Emergency Procedures
A. Spills:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and EHS.
-
Restrict access to the area.
-
B. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Safety Protocols
The following diagrams illustrate the essential workflows for safe handling and emergency response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
